Pirenzepine monohydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
93173-05-8 |
|---|---|
Molecular Formula |
C19H22ClN5O2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride |
InChI |
InChI=1S/C19H21N5O2.ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;/h2-8H,9-13H2,1H3,(H,21,26);1H |
InChI Key |
AFBSBOBDKXETKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl |
Related CAS |
93173-05-8 |
Origin of Product |
United States |
Foundational & Exploratory
Pirenzepine monohydrochloride mechanism of action on M1 receptors
An In-Depth Technical Guide to the Mechanism of Action of Pirenzepine on M1 Muscarinic Receptors
Introduction: A Paradigm of Selective Antagonism
Pirenzepine, a tricyclic benzodiazepine derivative, represents a cornerstone in the study of muscarinic acetylcholine receptors (mAChRs).[1][2] Initially developed for its therapeutic effects on peptic ulcers due to its ability to reduce gastric acid secretion, its true value in pharmacological research lies in its selective antagonism of the M1 muscarinic receptor subtype.[3][4][5] This selectivity has established pirenzepine as an indispensable pharmacological tool for dissecting the physiological and pathophysiological roles of M1 receptors, which are predominantly located in the central nervous system (CNS) and gastric parietal cells.[3][6] This guide provides a comprehensive technical overview of the molecular interactions, signaling consequences, and experimental methodologies for characterizing the mechanism of action of pirenzepine monohydrochloride at the M1 receptor.
Molecular Interaction: Binding Affinity and Selectivity
The defining characteristic of pirenzepine is its preferential binding to the M1 receptor over other muscarinic subtypes (M2-M5). This selectivity is not absolute but is significant enough to allow for the functional differentiation of M1 receptor-mediated effects from those of other subtypes, particularly the M2 receptor found in cardiac tissue.[7][8]
Competitive Binding and Receptor Affinity
Pirenzepine acts as a competitive antagonist at the orthosteric binding site of the M1 receptor, the same site recognized by the endogenous agonist, acetylcholine (ACh).[9] Its binding affinity is typically quantified using radioligand binding assays, where it competes with a radiolabeled ligand, such as [3H]-N-methylscopolamine (NMS) or [3H]-pirenzepine itself, for receptor occupancy.[8][10] The resulting inhibition constant (Ki) values demonstrate a clear hierarchical affinity across the muscarinic receptor family.
Table 1: Comparative Binding Affinities (Ki) of Pirenzepine for Human Muscarinic Receptor Subtypes
| Receptor Subtype | Pirenzepine Ki (nM) | Selectivity Ratio (Ki M2 / Ki M1) | References |
| M1 | 11.48 - 27 | ~48 - 98 fold | [1][6][10] |
| M2 | ~1140 | 1 | [10] |
| M3 | Intermediate | - | [9] |
| M4 | High affinity (similar to M1) | - | [11] |
| M5 | Intermediate | - | - |
| Note: Ki values can vary between studies depending on experimental conditions, tissue/cell type, and radioligand used. The selectivity for M1 over M2 is the most consistently reported and functionally significant. |
This approximate 50- to 100-fold selectivity for M1 over M2 receptors is the basis for pirenzepine's clinical utility in reducing gastric acid without significant cardiac side effects associated with non-selective antagonists like atropine.[6][7] It is noteworthy, however, that pirenzepine also exhibits high affinity for the M4 receptor subtype, a factor that must be considered when interpreting data from tissues or brain regions co-expressing M1 and M4 receptors.[11]
The Nuance of "Pseudo-Noncompetitive" Antagonism
While classically defined as a competitive antagonist, some functional studies have reported a non-competitive or "pseudo-noncompetitive" antagonism profile for pirenzepine.[12][13] This phenomenon is often observed in functional assays with short incubation times. The deviation from competitive behavior may be attributed to a slow dissociation rate from the M1 receptor, meaning that equilibrium between the antagonist and the receptor is not reached during the brief period of agonist stimulation.[13] For drug development professionals, this highlights the critical importance of experimental design; the apparent mechanism of antagonism can be influenced by assay kinetics, a crucial consideration in screening and lead optimization.
Downstream Signaling Consequences of M1 Receptor Blockade
M1 receptors are canonical G-protein coupled receptors (GPCRs) that couple primarily through the Gαq/11 family of G-proteins.[14] Pirenzepine's antagonism directly prevents the initiation of this signaling cascade by acetylcholine.
Inhibition of the Canonical Gq/11-PLC-IP3 Pathway
Activation of the M1 receptor by ACh leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Pirenzepine, by occupying the orthosteric site, prevents this entire sequence of events.[14][15]
Caption: Pirenzepine blocks ACh-mediated M1 receptor signaling.
Emerging Roles: Biased Signaling and Non-Canonical Pathways
Recent research suggests the story is more complex. Some studies indicate that M1 antagonists, including pirenzepine, can exhibit biased agonism.[16] For example, pirenzepine has been shown to induce β-arrestin 2 recruitment to the M1 receptor, a process typically associated with agonist-driven receptor desensitization and internalization, but in a G-protein-independent manner.[16]
Furthermore, M1 receptor blockade with pirenzepine has been linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which is crucial for cellular energy homeostasis and mitochondrial biogenesis.[14][17] This effect appears to be neuroprotective in models of peripheral neuropathy, promoting neurite outgrowth.[17][18] These non-canonical pathways represent a paradigm shift, suggesting that M1 "antagonists" may have their own unique signaling properties beyond simple blockade, opening new avenues for therapeutic development.
Experimental Protocols for Characterization
The precise characterization of pirenzepine's interaction with the M1 receptor requires robust and validated experimental protocols. As a Senior Application Scientist, I advocate for a multi-faceted approach combining binding and functional assays.
Protocol: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of pirenzepine by measuring its ability to displace a known radioligand from the M1 receptor.
Objective: To determine the Ki of pirenzepine for the M1 receptor expressed in CHO-K1 cell membranes.
Materials:
-
Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human M1 muscarinic receptor.[6]
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), specific activity ~80 Ci/mmol.
-
Competitor: Pirenzepine monohydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[19]
-
Non-Specific Binding (NSB) Control: Atropine (1 µM final concentration).
-
Instrumentation: 96-well filter plates (e.g., Millipore MultiScreen), vacuum manifold, liquid scintillation counter.[19][20]
Methodology:
-
Preparation: Thaw M1 receptor-expressing cell membranes on ice. Resuspend the membrane pellet in ice-cold Assay Buffer to a final protein concentration of 10-20 µ g/well . Prepare serial dilutions of pirenzepine in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: 50 µL Assay Buffer + 50 µL [3H]-NMS (at a final concentration near its Kd, e.g., 0.2-0.5 nM) + 100 µL membrane suspension.[21]
-
NSB Wells: 50 µL Atropine (1 µM) + 50 µL [3H]-NMS + 100 µL membrane suspension.
-
Competition Wells: 50 µL of each pirenzepine dilution + 50 µL [3H]-NMS + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach binding equilibrium.[19][21]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through the 96-well filter plate, pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters 3-4 times with ice-cold Assay Buffer.[19]
-
Quantification: Dry the filter mat, add liquid scintillation cocktail to each well, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of pirenzepine.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Protocol: Functional Calcium Mobilization Assay
This assay measures the ability of pirenzepine to inhibit agonist-induced intracellular calcium release, a direct functional consequence of M1 receptor activation.
Objective: To determine the functional potency (IC50) of pirenzepine in blocking acetylcholine-induced calcium flux.
Materials:
-
Cells: HEK293 or CHO-K1 cells stably expressing the human M1 receptor.
-
Agonist: Acetylcholine (ACh) or Carbachol.
-
Antagonist: Pirenzepine monohydrochloride.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed M1-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and grow to 80-90% confluency.
-
Dye Loading: Aspirate the growth medium and add the calcium indicator dye (e.g., Fluo-4 AM) prepared in Assay Buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of pirenzepine in Assay Buffer. Prepare a stock of ACh at a concentration that elicits ~80% of the maximal response (EC80).
-
Assay Execution:
-
Wash the cells once with Assay Buffer to remove excess dye.
-
Add the pirenzepine dilutions to the appropriate wells and pre-incubate for 15-20 minutes.
-
Place the plate in the fluorescence reader and begin recording baseline fluorescence.
-
After a stable baseline is established, use the instrument's injector to add the EC80 concentration of ACh to all wells simultaneously.
-
Continue recording the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity for each well after agonist addition.
-
Normalize the data, setting the response in the absence of antagonist (ACh only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response (%) against the log concentration of pirenzepine.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the functional potency of pirenzepine as an M1 antagonist.[22]
-
Conclusion
Pirenzepine monohydrochloride's mechanism of action at the M1 receptor is a classic example of selective, competitive antagonism. Its high affinity for the M1 subtype over others, particularly M2, has made it an invaluable tool for both therapeutic applications and fundamental research.[3][6][9] However, an in-depth understanding reveals nuances such as kinetically-driven pseudo-noncompetitive behavior and emerging evidence of biased signaling.[13][16] For researchers and drug developers, pirenzepine serves not only as a selective antagonist but also as a case study in the complex pharmacology of GPCRs, underscoring the necessity of combining rigorous binding and functional assays to fully elucidate a compound's mechanism of action.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pirenzepine Hydrochloride? Retrieved from [Link]
-
DergiPark. (n.d.). Muscarinic M1 and M2 receptors, fasting and seizure development in animals. Retrieved from [Link]
-
Frontiers in Pharmacology. (n.d.). Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution. Retrieved from [Link]
-
PubMed. (1990). Selective antagonism by pirenzepine and N-methyl-scopolamine on muscarinic receptor subtypes of the rat vas deferens. Retrieved from [Link]
-
PMC. (n.d.). Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons. Retrieved from [Link]
-
JCI Insight. (2017). Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy. Retrieved from [Link]
-
PubMed. (1988). Pseudo-noncompetitive antagonism of muscarinic receptor-mediated cyclic GMP formation and phosphoinositide hydrolysis by pirenzepine. Retrieved from [Link]
-
PubMed. (1989). The role of pirenzepine-sensitive (M1) muscarinic receptors in vagally mediated bronchoconstriction in humans. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PubMed. (1989). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. Retrieved from [Link]
-
PubMed. (1986). Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle. Retrieved from [Link]
-
PMC. (n.d.). Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine. Retrieved from [Link]
-
PubMed. (1987). Central oxotremorine antagonist properties of pirenzepine. Retrieved from [Link]
-
PNAS. (2010). Formation and dissociation of M1 muscarinic receptor dimers seen by total internal reflection fluorescence imaging of single molecules. Retrieved from [Link]
-
PNAS. (n.d.). Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis. Retrieved from [Link]
-
PubChem. (n.d.). Pirenzepine monohydrate. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Selective or Specific M1 Muscarinic Receptor Antagonists Exhibit Biased Agonism at the M1 Receptor via β‐arrestin Signaling. Retrieved from [Link]
-
Frontiers in Cellular Neuroscience. (2018). Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons. Retrieved from [Link]
-
MDPI. (2014). Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). 54- Analytical profile of pirenzepine. Retrieved from [Link]
-
PubMed. (1988). Muscarinic M1, M2 receptor binding. Relationship with functional efficacy. Retrieved from [Link]
-
PMC. (n.d.). Muscarinic Receptor Agonists and Antagonists. Retrieved from [Link]
-
IOVS. (n.d.). The M1 muscarinic antagonist pirenzepine reduces myopia and eye enlargement in the tree shrew. Retrieved from [Link]
-
Walsh Medical Media. (2023). Major Types of Receptor Antagonist and their Mechanism of Action. Retrieved from [Link]
-
PharmacologyU. (n.d.). 8. Two Main Classes of Receptor Ligands in Pharmacology: Agonists & Antagonists. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Pirenzepine monohydrate | C19H23N5O3 | CID 89837055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic M1, M2 receptor binding. Relationship with functional efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 12. Selective antagonism by pirenzepine and N-methyl-scopolamine on muscarinic receptor subtypes of the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pseudo-noncompetitive antagonism of muscarinic receptor-mediated cyclic GMP formation and phosphoinositide hydrolysis by pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. evitachem.com [evitachem.com]
- 16. researchgate.net [researchgate.net]
- 17. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]
- 18. Frontiers | Muscarinic Acetylcholine Type 1 Receptor Activity Constrains Neurite Outgrowth by Inhibiting Microtubule Polymerization and Mitochondrial Trafficking in Adult Sensory Neurons [frontiersin.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]
- 22. pnas.org [pnas.org]
Pirenzepine Monohydrochloride: Discovery, Mechanistic Pharmacology, and Advanced Synthesis Pathways
As the landscape of neuropharmacology and gastroenterology evolves, pirenzepine monohydrochloride remains a molecule of profound clinical and chemical significance. Originally developed as an anti-ulcerative agent, its unique receptor selectivity and complex tricyclic architecture present both unique therapeutic opportunities and strict synthetic challenges. This technical guide deconstructs the pharmacological mechanisms, structural vulnerabilities, and optimized synthetic pathways of pirenzepine, providing a self-validating framework for researchers and process chemists.
Discovery Context and Pharmacological Mechanism
Pirenzepine is a tricyclic pyrido-benzodiazepine derivative. Despite its structural resemblance to classical tricyclic antidepressants (like imipramine), it exhibits negligible central nervous system penetration and lacks the broad-spectrum anticholinergic side effects typical of its class[1].
Historically utilized for its ability to inhibit gastric acid secretion[2], pirenzepine was the first agent discovered to exhibit high competitive selectivity for the M1 muscarinic acetylcholine receptor (mAChR) over M2 and M3 subtypes. Recently, this M1-selective antagonism has been successfully repurposed in neurobiology. Topical and systemic delivery of pirenzepine has been shown to stimulate the regrowth of peripheral small nerve fibers, offering a groundbreaking therapeutic approach for reversing diabetic peripheral neuropathy[3].
Mechanism of Action: M1 Receptor Antagonism
The M1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR).
-
Causality of Blockade: Under normal physiological conditions, acetylcholine (ACh) binding to the M1 receptor induces a conformational change that activates the Gq/11 protein. This stimulates Phospholipase C (PLCβ) to cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately driving intracellular calcium release and Protein Kinase C (PKC) activation.
-
By acting as a competitive antagonist, pirenzepine occupies the orthosteric binding site of the M1 receptor, arresting this entire downstream signal transduction cascade at the membrane level.
M1 Receptor Signaling Pathway and Pirenzepine Antagonism.
Chemical Architecture and the "Scaffold Rearrangement" Vulnerability
The active pharmaceutical ingredient (API) is typically formulated as pirenzepine monohydrochloride (
Critical Process Insight: A landmark crystallographic study published in Scientific Reports revealed a severe structural vulnerability in the pirenzepine molecule[5]. Under highly acidic conditions and elevated temperatures—parameters historically used to force the formation of the dihydrochloride salt—pirenzepine undergoes an irreversible scaffold rearrangement. The 1,4-azepine ring contracts, isomerizing the API into a previously uncharacterized benzimidazole derivative. This degradation product completely lacks M1 receptor affinity[5]. Therefore, modern synthesis must strictly control stoichiometry and thermodynamics during the final hydrochlorination phase to preserve the active tricyclic core.
Evolution of the Synthesis Pathway
The industrial synthesis of pirenzepine has transitioned from inefficient, high-temperature linear sequences to highly optimized, acid-catalyzed cyclization methods[4],[6].
Quantitative Comparison of Synthetic Routes
| Parameter | Traditional Linear Approach | Modern Catalytic Cyclization |
| Starting Materials | 2-aminonicotinic acid + o-phenylenediamine | 2-amino-N-(2-chloropyridyl-3-)benzamide |
| Cyclization Conditions | 120–150°C in Polyphosphoric acid | Reflux (78°C) in Ethanol with HCl/H |
| Cumulative Yield | 28–32% | > 75% |
| Environmental Impact | E-factor > 40 (High waste generation) | E-factor < 15 (Solvent recovery enabled) |
| Salt Stoichiometry | Variable (Prone to dihydrochloride formation) | Controlled Monohydrochloride |
| Primary Drawback | Thermal degradation, intermediate purification | Requires high-purity halogenated precursors |
Table 1: Comparative analysis of traditional vs. modern synthetic approaches for Pirenzepine API.
Modern Synthesis Pathway of Pirenzepine Monohydrochloride.
Experimental Protocol: Step-by-Step Synthesis & Validation
To ensure high scientific integrity, the following protocol details the modern catalytic synthesis of pirenzepine monohydrochloride, embedding causality and self-validating In-Process Controls (IPCs) at every critical juncture[4],[6].
Step 1: Acid-Catalyzed Cyclization of the Tricyclic Core
Objective: Synthesize the intermediate 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-one.
-
Preparation: Suspend 1.0 equivalent of 2-amino-N-(2-chloropyridyl-3-)benzamide in anhydrous ethanol (EtOH).
-
Catalysis: Add 0.1 equivalents of concentrated hydrochloric acid (HCl).
-
Causality: The acid catalyst protonates the carbonyl oxygen of the benzamide, increasing the electrophilicity of the carbon center. This significantly lowers the activation energy required for the intramolecular nucleophilic attack by the adjacent amine, facilitating the closure of the 7-membered diazepine ring without requiring destructive temperatures[6].
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 8–12 hours under a nitrogen atmosphere.
-
Self-Validation (IPC): Do not proceed to cooling until High-Performance Liquid Chromatography (HPLC) analysis (at 264 nm) confirms that the peak area of the starting benzamide is <0.5%. If unreacted starting material remains, the subsequent N-acylation step will yield critical impurities that are nearly impossible to separate via standard crystallization.
Step 2: N-Acylation (Side-Chain Addition)
Objective: Attach the piperazine side chain to form pirenzepine free base.
-
Activation: React the cyclized intermediate with 1.2 equivalents of 2-(4-methylpiperazin-1-yl)acetyl chloride in the presence of an organic base (e.g., triethylamine) using tetrahydrofuran (THF) as the solvent.
-
Causality: The organic base acts as an acid scavenger, neutralizing the HCl generated during the acylation. This prevents premature, uncontrolled salt formation and keeps the intermediate nucleophilic.
-
Purification: Quench with water, extract the free base into an organic layer (e.g., dichloromethane), wash with brine, and evaporate to yield the crude pirenzepine free base.
Step 3: Controlled Hydrochlorination
Objective: Form the stable monohydrochloride API while preventing scaffold rearrangement[5].
-
Dissolution: Dissolve the purified pirenzepine free base in anhydrous ethanol and chill the reactor to 0–5°C.
-
Titration: Slowly add exactly 1.05 equivalents of ethanolic HCl dropwise, maintaining the internal temperature below 5°C.
-
Causality: Strict stoichiometric control and low temperature are non-negotiable. As proven by recent literature, excess acid combined with heat drives an irreversible scaffold rearrangement into an inactive benzimidazole isomer[5].
-
-
Crystallization & Validation: Stir for 2 hours to allow complete crystallization. Filter and dry under vacuum. Validate the final API via elemental analysis (target: ~9.11% Cl) and
H-NMR to confirm the integrity of the 1,4-azepine ring.
References
- Synthesis Patent: "Novel method for synthesizing pirenzepine hydrochloride intermediate" (CN104892596A).
-
Scaffold Rearrangement Study : "Unexpected scaffold rearrangement product of pirenzepine found in commercial samples". Scientific Reports (2021).[Link]
-
Pharmacological Application : "Topical Delivery of Muscarinic Receptor Antagonists Prevents and Reverses Peripheral Neuropathy in Female Diabetic Mice". PubMed Central (PMC).[Link]
-
Historical Context : "The past, present and future of anticholinergic drugs". PubMed Central (PMC).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Topical Delivery of Muscarinic Receptor Antagonists Prevents and Reverses Peripheral Neuropathy in Female Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN104892596A - Novel method for synthesizing pirenzepine hydrochloride intermediate - Google Patents [patents.google.com]
Pirenzepine Monohydrochloride: Mechanistic Profiling and Selectivity for Muscarinic Receptor Subtypes
Executive Summary
Pirenzepine monohydrochloride (PRZ) is a tricyclic compound that serves as a cornerstone molecule in muscarinic pharmacology, distinguished by its role as the first clinically viable M1-selective muscarinic acetylcholine receptor (mAChR) antagonist[1]. Unlike classical non-selective anticholinergics such as atropine, PRZ possesses a unique thermodynamic and physicochemical profile that severely limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects[1]. This whitepaper provides an in-depth technical analysis of PRZ’s receptor selectivity, the structural basis of its signaling blockade, and the self-validating experimental workflows required to quantify its pharmacological profile.
Pharmacological Profile and Receptor Selectivity
The muscarinic receptor family consists of five distinct, G-protein-coupled receptor subtypes (M1–M5)[2]. Subtypes M1, M3, and M5 preferentially couple to
Pirenzepine exhibits a highly differentiated affinity profile across these subtypes. It binds with the highest affinity to the M1 receptor, which is predominantly localized in the cerebral cortex, sympathetic ganglia, and gastric intramural plexuses[3][4]. The selectivity of PRZ is not absolute but relative; it acts as a competitive antagonist across all subtypes but requires significantly higher concentrations to occupy M2–M5 receptors.
Quantitative Affinity Data
The following table summarizes the binding affinities of PRZ at human cloned muscarinic receptors. The negative log inhibition constant (
| Receptor Subtype | Calculated | Selectivity Ratio (vs. M1) | Primary Coupling | |
| M1 | 8.2 | 6.3 | 1.0x | |
| M2 | 6.6 | 251.2 | ~40x | |
| M3 | 6.8 | 158.5 | ~25x | |
| M4 | 7.4 | 39.8 | ~6x |
Data derived from competitive radioligand binding assays on human cloned receptors[5].
Structural Basis of M1 Signaling Blockade
By binding to the orthosteric site of the M1 receptor, PRZ competitively occludes the binding of the endogenous agonist, acetylcholine. This prevents the conformational shift required for the M1 receptor to exchange GDP for GTP on the
M1 receptor Gq/11 signaling pathway and competitive blockade by Pirenzepine.
Experimental Methodologies: Validating Subtype Selectivity
To rigorously quantify PRZ's selectivity, researchers employ competitive radioligand binding assays. The following protocol outlines a self-validating system designed to determine the
Protocol: Competitive Radioligand Binding Assay for PRZ Selectivity
Objective: To determine the inhibition constant (
-
Step 1: Membrane Preparation
-
Action: Harvest CHO-K1 cells stably expressing individual human M1–M5 receptors. Homogenize in 50 mM potassium phosphate buffer (pH 7.4)[6].
-
Causality: CHO-K1 cells lack endogenous muscarinic receptors, providing a genetically clean background[7]. The 50 mM phosphate buffer maintains physiological pH and ionic strength; this is critical because muscarinic antagonist affinity is highly sensitive to ionic conditions and can shift dramatically in unbuffered environments.
-
-
Step 2: Radioligand Incubation
-
Action: Incubate 15 µg of membrane protein with a fixed concentration of
-NMS (set exactly at its predetermined ) and varying concentrations of PRZ ( to M) for 60 minutes at room temperature[6][7]. -
Causality: Utilizing
-NMS at its ensures exactly 50% receptor occupancy at equilibrium. This optimizes the sensitivity of the assay, allowing PRZ to competitively displace the radioligand without requiring massive concentrations to overcome radioligand saturation.
-
-
Step 3: Defining Non-Specific Binding (NSB)
-
Action: In parallel control wells, incubate membranes with
-NMS and 10 µM Atropine sulfate[6]. -
Causality: Atropine is a highly potent, non-selective muscarinic antagonist. At 10 µM, it completely saturates all specific muscarinic binding sites. Any residual radioactivity measured in these wells is definitively non-specific (e.g., radioligand trapped in the filter matrix or partitioned into membrane lipids). Subtracting this NSB from total binding yields the specific binding window.
-
-
Step 4: Rapid Filtration and Washing
-
Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash the filters twice with ice-cold buffer[6].
-
Causality: Rapid filtration physically separates the receptor-bound radioligand from the free radioligand in solution. The use of ice-cold buffer is mandatory; the sudden drop in temperature abruptly halts binding kinetics, minimizing the dissociation of the receptor-ligand complex during the mechanical wash phase.
-
-
Step 5: Scintillation Counting & Data Analysis
-
Action: Quantify radioactivity using liquid scintillation counting. Determine the
via non-linear regression and calculate the using the Cheng-Prusoff equation: . -
Causality: The raw
is dependent on the concentration of the radioligand used. The Cheng-Prusoff equation corrects for this, converting the apparent into a true, system-independent affinity constant ( ) for Pirenzepine, allowing for direct comparison across different laboratories and receptor subtypes.
-
Step-by-step workflow for competitive radioligand binding assays to determine PRZ selectivity.
Clinical and Translational Applications
The M1-selective profile of PRZ translates directly into its clinical utility, avoiding the systemic anticholinergic burden seen with older drugs.
-
Peptic Ulcer Disease: PRZ effectively inhibits gastric acid and pepsin secretion by antagonizing M1 receptors located in the gastric intramural plexuses[3]. Because it has roughly 40-fold lower affinity for M2 receptors[5], it achieves this antisecretory effect at doses that do not induce M2-mediated cardiac side effects (e.g., tachycardia) or M3-mediated smooth muscle paralysis[3][8].
-
Myopia Control: PRZ is utilized as an alternative to atropine for the pharmacological control of myopia in children. Its selectivity for M1 and M4 receptors over M3 receptors means it is significantly less likely to cause unwanted cycloplegia (paralysis of the ciliary muscle) and mydriasis (pupil dilation)[4].
References
-
Muscarinic Control of Histamine Release from Airways - ATS Journals - 5
-
[A selective antimuscarinic agent: pirenzepine. Review of its pharmacologic and clinical properties] - PubMed (NIH) - 3
-
The use of a modified [3H]4-DAMP radioligand binding assay... - Ovid -7
-
[Anti-ulcer agent pirenzepine (LS 519)--a tricyclic compound with particular physico-chemical properties] - PubMed (NIH) -1
-
Pirenzepine. A review of its pharmacodynamic and pharmacokinetic properties... - PubMed (NIH) - 8
-
Muscarinic M1 and M2 receptors, fasting and seizure development in animals - DergiPark - 2
-
Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions... - PMC (NIH) - 6
-
Pirenzepine – Knowledge and References - Taylor & Francis -4
Sources
- 1. [Anti-ulcer agent pirenzepine (LS 519)--a tricyclic compound with particular physico-chemical properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. [A selective antimuscarinic agent: pirenzepine. Review of its pharmacologic and clinical properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Pirenzepine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in peptic ulcer disease and other allied diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In-vitro characterization of Pirenzepine monohydrochloride
An In-Depth Technical Guide for the In-Vitro Characterization of Pirenzepine Monohydrochloride
Foreword: Beyond the Protocol
This document serves as a comprehensive technical guide for the in-vitro characterization of Pirenzepine monohydrochloride. As researchers and drug development professionals, we understand that a protocol is more than a series of steps; it is a story of scientific inquiry. The "why" behind an experimental choice is as critical as the "how." Therefore, this guide is structured not as a rigid template, but as a logical progression of scientific validation. We will move from the foundational physicochemical properties of Pirenzepine to its specific molecular interactions and functional consequences, providing not just methods, but the rationale and field-proven insights that underpin them. Our goal is to equip you with a self-validating framework for the robust characterization of this cornerstone M1-selective antagonist.
Foundational Profile: Physicochemical Properties of Pirenzepine
Before delving into complex biological assays, a clear understanding of the test article's fundamental properties is paramount. This ensures accurate stock solution preparation, informs potential liabilities like solubility issues, and provides a basis for structure-activity relationship (SAR) studies. Pirenzepine is a pyridobenzodiazepine, and its monohydrochloride salt form is typically used for improved solubility.[1]
| Property | Value | Source |
| Chemical Name | 5,11-Dihydro-11-[(4-methyl-1-piperazinyl)acetyl]-6H-pyrido[2,3-b][2][3]benzodiazepin-6-one | [4] |
| Molecular Formula | C₁₉H₂₁N₅O₂ (Free Base) | [5][6] |
| Molecular Weight | 351.4 g/mol (Free Base) | [5][6] |
| Molecular Formula | C₁₉H₂₃Cl₂N₅O₂ (Dihydrochloride) | [7] |
| Molecular Weight | 424.33 g/mol (Dihydrochloride) | [7] |
| Water Solubility | Soluble (as dihydrochloride salt) | [1][7] |
| pKa | 11.29 ± 0.20 (Predicted) | [1] |
| XLogP3 | 0.1 | [6] |
Insight: The low lipophilicity (XLogP3 of 0.1) and charged nature of Pirenzepine are consistent with its poor ability to cross the blood-brain barrier, a key attribute for its peripheral selectivity in historical clinical use.[3][4] This property is a direct result of its chemical structure.
The Molecular Target: M1 Muscarinic Acetylcholine Receptor Signaling
Pirenzepine's primary mechanism of action is as a selective antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[3][8][9] The M1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand acetylcholine, primarily signals through the Gq/11 family of G-proteins.[5] This initiates a cascade leading to intracellular calcium mobilization, a key endpoint for our functional assays. Understanding this pathway is critical for designing and interpreting experiments.
Caption: Canonical Gq/11 signaling pathway of the M1 muscarinic receptor.
Primary Characterization: Receptor Binding Affinity and Selectivity
The first and most fundamental biological assessment is to quantify the direct interaction between Pirenzepine and its target receptor. A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) and its selectivity profile across different receptor subtypes.
Causality: We use a competitive binding format because it allows us to determine the affinity of an unlabeled compound (Pirenzepine) by measuring how effectively it competes with a radiolabeled ligand of known affinity. This is often more practical and cost-effective than synthesizing a custom radiolabeled version of every test compound.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: [³H]-N-Methylscopolamine Competition Assay
This protocol is designed to determine the inhibitor constant (Ki) of Pirenzepine at each of the five human muscarinic receptor subtypes (M1-M5).
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).[10]
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via Bradford assay). Store at -80°C.
-
-
Assay Execution:
-
Prepare a dilution series of Pirenzepine monohydrochloride in assay buffer (e.g., 11 concentrations from 1 pM to 10 µM).
-
In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
Pirenzepine dilution or vehicle.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) at a final concentration near its Kd (e.g., ~0.5-1 nM).[11]
-
Cell membrane preparation (e.g., 10-20 µg protein/well).
-
-
Define Total Binding wells (containing radioligand and membranes, but no competitor).
-
Define Non-Specific Binding (NSB) wells (containing radioligand, membranes, and a saturating concentration of a non-selective antagonist like 1 µM Atropine).[11]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly harvest the plate contents onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of Pirenzepine.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of Pirenzepine that inhibits 50% of specific [³H]-NMS binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]
-
-
Representative Data: Pirenzepine Binding Affinity
The following table summarizes typical affinity (Ki) values for Pirenzepine at the five human muscarinic receptor subtypes, demonstrating its M1 selectivity.
| Receptor Subtype | Representative Ki (nM) | Selectivity Ratio (Ki [Mx] / Ki [M1]) |
| M1 | ~10 - 25 | 1 |
| M2 | ~400 - 800 | ~20 - 80 fold |
| M3 | ~300 - 600 | ~15 - 60 fold |
| M4 | ~100 - 250 | ~6 - 25 fold |
| M5 | ~350 - 700 | ~18 - 70 fold |
(Data compiled and synthesized from authoritative sources.[10][13])
Insight: The data clearly establishes Pirenzepine's selectivity, with a significantly higher affinity (lower Ki value) for the M1 receptor compared to the other subtypes. This profile is the molecular basis for its classification as an "M1-selective" antagonist.
Functional Characterization: Quantifying Antagonism
Binding assays confirm interaction, but functional assays are essential to determine the compound's effect on receptor signaling. As an antagonist, Pirenzepine is expected to inhibit the response induced by an agonist (e.g., carbachol).
Method 1: Calcium Flux Assay
Causality: Since the M1 receptor's primary signaling pathway is Gq/11-mediated calcium release, measuring changes in intracellular calcium ([Ca²⁺]i) is the most direct and robust method to assess its functional activity.[14] An antagonist will produce a concentration-dependent inhibition of the agonist-induced calcium signal.
Caption: Workflow for a fluorescent-based calcium flux antagonist assay.
-
Cell Plating:
-
Seed CHO-K1 cells stably expressing the human M1 receptor into black-walled, clear-bottom 384-well microplates at a density that will result in a confluent monolayer the next day.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).
-
Aspirate the cell culture medium from the plate and add the dye loading buffer.
-
Incubate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Prepare a "compound plate" containing a serial dilution of Pirenzepine.
-
Prepare an "agonist plate" containing an agonist like carbachol at a concentration that elicits ~80% of its maximal response (the EC₈₀). This concentration is determined in a prior agonist dose-response experiment.
-
Place the cell plate and agonist plate into the instrument.
-
Program the instrument to first transfer the Pirenzepine dilutions from the compound plate to the cell plate.
-
Allow a pre-incubation period (e.g., 5-15 minutes).[15]
-
The instrument will then measure baseline fluorescence for a few seconds, followed by the online addition of the carbachol from the agonist plate.
-
Fluorescence is monitored continuously for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence signal minus the baseline signal.
-
Determine the percent inhibition for each Pirenzepine concentration relative to control wells (agonist alone vs. no agonist).
-
Plot percent inhibition against the log concentration of Pirenzepine and fit the curve using non-linear regression to determine the IC₅₀ value. An IC₅₀ of ~200 nM is expected for Pirenzepine in this type of assay.[16]
-
Method 2: cAMP Assay (Confirmatory)
Causality: While less common for M1 characterization, some M1 receptors can also couple to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels.[5] An antagonist would block this agonist-induced decrease. This assay is useful for confirming the mechanism or exploring biased signaling.
-
Cell Stimulation:
-
Culture CHO-M1 cells as described previously.
-
Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (to prevent cAMP degradation).
-
In a 384-well plate, add Pirenzepine dilutions, followed by the cell suspension.
-
Add a Gαs activator (e.g., Forskolin) to raise basal cAMP levels, making the Gαi-mediated inhibition detectable.
-
Add an M1 agonist (e.g., carbachol).
-
Incubate for 30 minutes at room temperature.
-
-
Detection (using a commercial HTRF kit, e.g., from Cisbio):
-
Lyse the cells and add the detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
In the absence of cellular cAMP, the donor and acceptor are in close proximity, yielding a high HTRF signal.
-
Cellular cAMP produced during the stimulation step competes with the cAMP-d2 acceptor, separating the donor and acceptor and decreasing the HTRF signal.
-
Incubate for 60 minutes at room temperature.
-
-
Readout and Analysis:
-
Read the plate on an HTRF-compatible plate reader.
-
The signal is inversely proportional to the amount of cAMP produced.
-
Pirenzepine will block the carbachol-induced decrease in cAMP, thus restoring the HTRF signal in a concentration-dependent manner.
-
Calculate IC₅₀ as for the calcium assay.
-
Secondary Characterization: Assessing Cytotoxicity
Causality: It is crucial to ensure that the inhibitory effects observed in functional assays are due to specific receptor antagonism and not simply because the compound is killing the cells. A cytotoxicity assay should be run in parallel using the same cell line, incubation times, and compound concentrations.
Experimental Workflow: ATP-Based Luminescence Viability Assay
Sources
- 1. Pirenzepine | 28797-61-7 [chemicalbook.com]
- 2. Pirenzepine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Pirenzepine - Wikipedia [en.wikipedia.org]
- 4. [Anti-ulcer agent pirenzepine (LS 519)--a tricyclic compound with particular physico-chemical properties (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirenzepine | C19H21N5O2 | CID 4848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pirenzepine - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. Pirenzepine dihydrochloride | CAS:29868-97-1 | Selective M1 muscarinic antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. What is Pirenzepine Hydrochloride used for? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pirenzepine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits [benthamopen.com]
Pirenzepine Monohydrochloride: Chemical Profiling, Receptor Mechanics, and Experimental Methodologies
Executive Summary
Pirenzepine monohydrochloride is a highly selective M1 muscarinic acetylcholine receptor (mAChR) antagonist[1]. Originally developed and commercialized for the management of peptic ulcer disease due to its potent ability to inhibit gastric acid secretion, its unique pharmacological profile has recently repositioned it as a powerful tool in neurobiology and ophthalmology[2][3]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven laboratory protocols designed for researchers and drug development professionals.
Chemical Identification & Physicochemical Properties
Pirenzepine is a tricyclic compound belonging to the 1,4-benzodiazepine class, structurally characterized by a benzene ring fused to a 1,4-azepine core[4]. Unlike classical tricyclic centrally acting drugs (such as imipramine), pirenzepine exhibits marked hydrophilicity at physiological pH[5]. This physicochemical property is critical: it restricts the molecule's permeability across the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects while maintaining high efficacy at peripheral M1 receptor sites[1][5].
Table 1: Physicochemical Properties of Pirenzepine Monohydrochloride
| Property | Value |
| Product Name | Pirenzepine monohydrochloride |
| CAS Number | 93173-05-8 |
| IUPAC Name | 11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;hydrochloride |
| Molecular Formula | C19H22ClN5O2 |
| Molecular Weight | 387.9 g/mol |
| Appearance | White crystalline solid |
| Melting Point | ~89°C |
| Solubility | Highly soluble in water |
Data synthesized from 4[4] and5[5].
Mechanism of Action: M1 Receptor Antagonism
At the core of pirenzepine's pharmacological utility is its competitive orthosteric antagonism of the M1 muscarinic receptor[2]. The M1 receptor is a Gq-coupled G-protein coupled receptor (GPCR) predominantly located in the CNS, autonomic ganglia, and gastric parietal cells[1].
Mechanistic Causality: Under normal physiological conditions, the endogenous ligand acetylcholine (ACh) binds to the M1 receptor, inducing a conformational shift that activates the Gq protein. This activation stimulates phospholipase C (PLC), generating inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium to drive cellular responses[1][2].
By binding competitively to the active site of the M1 receptor, pirenzepine prevents ACh interaction[2]. In the gastric mucosa, this blunts the stimulatory effect of ACh, reducing hydrochloric acid secretion and allowing mucosal healing[1]. In the context of peripheral neuropathies, M1 receptor antagonism by pirenzepine triggers an alternative downstream cascade, activating the AMPK pathway and the TRPM3 channel, which enhances mitochondrial bioenergetics and promotes axonal sprouting[2][6].
Caption: M1 Muscarinic Receptor Signaling Pathway and Pirenzepine Blockade.
Experimental Methodologies: Radioligand Binding Assay
To quantify the binding affinity (
Self-Validating Protocol Design:
This assay relies on a self-validating internal control system by measuring Total Binding (TB) and Non-Specific Binding (NSB). The specific binding window is defined as
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing human M1 receptors in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Causality: MgCl₂ is included to stabilize G-protein-receptor coupling. While antagonists like pirenzepine do not strictly require G-protein coupling to bind, maintaining the physiological receptor conformation ensures translational accuracy.
-
-
Assay Setup: In a 96-well deep-well plate, add the following to each well (total volume 200 µL):
-
50 µL of [³H]Pirenzepine (final concentration ~1-2 nM, near its
)[9]. -
50 µL of test compound (varying concentrations for IC₅₀ determination), or buffer for Total Binding (TB).
-
For Non-Specific Binding (NSB) wells, add 50 µL of 10 µM Atropine sulfate[9].
-
Causality: Atropine is a non-selective, high-affinity muscarinic antagonist that will saturate all M1 active sites. Any residual radioactivity detected in these specific wells represents radioligand sticking nonspecifically to plastic or membrane lipids.
-
100 µL of membrane homogenate (approx. 10-20 µg protein/well)[11].
-
-
Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes.
-
Causality: Pirenzepine has relatively slow association and dissociation kinetics[11]; a 60-minute incubation ensures the system reaches thermodynamic equilibrium before measurement.
-
-
Filtration & Washing: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour.
-
Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.
-
Wash rapidly 3 times with 1 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Causality: Ice-cold buffer thermodynamically slows the dissociation rate of the receptor-ligand complex during the physical wash step, preserving the signal.
-
-
Quantification: Dry the filters, add a liquid scintillation cocktail, and count the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (
). Use non-linear regression to determine the IC₅₀, and apply the Cheng-Prusoff equation to calculate the .
Caption: Step-by-step workflow for the M1 Receptor Radioligand Binding Assay.
Emerging Therapeutic Applications
While historically prescribed for peptic ulcers[1], recent research has expanded pirenzepine's utility into novel therapeutic domains:
-
Diabetic Sensorimotor Polyneuropathy (DSPN): M1 receptor antagonism by pirenzepine promotes the restoration of mitochondrial function and axon repair. It is currently under clinical investigation for its potential to reverse neuropathy by activating the TRPM3 channel and AMPK pathways, shifting the paradigm from symptom control to nerve restoration[2][6].
-
Myopia Control: Pirenzepine has been investigated for slowing the progression of axial myopia in mammalian models. Studies indicate that its anti-myopic effects may involve both M1 and M4 muscarinic receptor signaling pathways in ocular tissues[3].
References
-
Title: What is the mechanism of Pirenzepine Hydrochloride? | Source: Patsnap Synapse | URL: 1
-
Title: Buy Pirenzepine monohydrochloride (EVT-14497316) | 93173-05-8 | Source: EvitaChem | URL: 4
-
Title: Muscarinic Receptor Antagonism and TRPM3 Activation as Stimulators of Mitochondrial Function and Axonal Repair in Diabetic Sensorimotor Polyneuropathy | Source: MDPI | URL: 2
-
Title: Evidence for M4 and M1 Receptor-Based Pathways in the Inhibition of Experimentally-Induced Axial Myopia in the Tree Shrew | Source: IOVS | URL: 3
-
Title: Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy | Source: JCI | URL: 6
-
Title: Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions | Source: Frontiers | URL: 9
-
Title: Formation and dissociation of M1 muscarinic receptor dimers seen by total internal reflection fluorescence imaging of single molecules | Source: PNAS | URL: 11
-
Title: Analytical profile of pirenzepine | Source: ResearchGate / Academic Press | URL: 5
Sources
- 1. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. evitachem.com [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]
- 7. MOLECULAR PROBES FOR MUSCARINIC RECEPTORS: FUNCTIONALIZED CONGENERS OF SELECTIVE MUSCARINIC ANTAGONISTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 10. acnp.org [acnp.org]
- 11. pnas.org [pnas.org]
Pirenzepine monohydrochloride molecular structure and activity relationship
Executive Summary: The M1-Selective Paradigm
Pirenzepine monohydrochloride represents a pivotal shift in anticholinergic pharmacology. Unlike non-selective alkaloids (e.g., atropine) that indiscriminately block M1–M5 muscarinic receptors—causing systemic side effects like tachycardia and xerostomia—pirenzepine exhibits high affinity for the M1 subtype (neural/gastric) while sparing M2 (cardiac) and M3 (smooth muscle) receptors at therapeutic concentrations.
This guide dissects the molecular architecture driving this selectivity, the signal transduction pathways involved, and the validated experimental protocols required to quantify these interactions.
Molecular Architecture & Structure-Activity Relationship (SAR)
The selectivity of pirenzepine arises from its unique tricyclic pyridobenzodiazepine core fused with a hydrophilic piperazine side chain. This structure creates a rigid pharmacophore that discriminates between the orthosteric binding pockets of muscarinic subtypes.
The Tricyclic Scaffold (Hydrophobic Domain)
The core structure is 5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one .
-
Function: This rigid tricyclic system mimics the bulky hydrophobic groups found in classical antagonists but with restricted conformational freedom.
-
SAR Insight: The tricyclic backbone provides the necessary hydrophobic interaction with the receptor's transmembrane domains (TM3, TM6). Unlike flexible antagonists, the rigidity prevents the molecule from adapting to the slightly smaller or differently shaped pockets of the M2/M3 subtypes.
The Piperazine Side Chain (Hydrophilic/Ionic Domain)
Attached at position 11 is the (4-methyl-1-piperazinyl)acetyl group.[1][2]
-
Protonation Site: The distal nitrogen (N4) of the piperazine ring is highly basic. At physiological pH, it exists in a protonated, cationic state.
-
Ionic Interaction: This positive charge forms an essential ionic bond with the conserved Aspartate (Asp105 in M1) residue in the receptor's orthosteric site.
-
Selectivity Driver: The distance and orientation of this charged nitrogen relative to the tricyclic core are critical. In M1 receptors, the binding pocket accommodates this specific geometry and the hydrophilic nature of the side chain more energetically than the hydrophobic-preferring pockets of M2 receptors.
Physicochemical Barrier (BBB Exclusion)
-
Hydrophilicity: Pirenzepine is significantly more hydrophilic (low LogP) than atropine.
-
Consequence: It does not readily cross the Blood-Brain Barrier (BBB). While it has high affinity for cortical M1 receptors in vitro, its in vivo action is peripherally restricted (e.g., gastric intramural ganglia), reducing central cognitive side effects.
Visualization: Pirenzepine Pharmacophore Map
Caption: Structural decomposition of Pirenzepine showing the functional roles of the tricyclic core and piperazine tail in M1 receptor binding and BBB exclusion.
Pharmacodynamics & Signaling Pathways
Pirenzepine acts as a competitive antagonist at the M1 Muscarinic Acetylcholine Receptor (Gq-coupled GPCR).
Mechanism of Action[3]
-
Endogenous State: Acetylcholine (ACh) binds M1, activating the Gq/11 protein.
-
Signal Transduction: Gq activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG.
-
Effect: IP3 triggers intracellular Ca2+ release. In gastric parietal cells, this drives the H+/K+ ATPase pump (acid secretion).
-
Pirenzepine Blockade: Pirenzepine occupies the M1 orthosteric site, preventing ACh binding.[3] This halts the Gq cascade, reducing cytosolic Calcium and inhibiting acid secretion.
Visualization: M1 Receptor Blockade Pathway
Caption: The Gq-coupled signaling cascade of the M1 receptor.[4][5][6][7] Pirenzepine competitively inhibits the initial ligand-receptor binding step, preventing downstream calcium release.
Experimental Protocols
To validate Pirenzepine's activity and selectivity, researchers must employ robust assays. The following protocols are industry standards for differentiating M1 affinity from M2/M3.
Protocol: Radioligand Competition Binding Assay
Objective: Determine the affinity constant (
Materials:
-
Tissue Source: Rat Cerebral Cortex (M1 rich) and Rat Heart/Atria (M2 rich).
-
Radioligand:
-Quinuclidinyl Benzilate ( -QNB) - Non-selective high-affinity antagonist. -
Competitor: Unlabeled Pirenzepine Monohydrochloride (10 pM to 100 µM).
-
Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.
Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 20,000 x g for 15 min. Resuspend pellet.
-
Incubation: In 96-well plates, add:
-
50 µL Membrane suspension (approx. 20-50 µg protein).
-
50 µL
-QNB (Final conc. ~0.2 nM).[8] -
50 µL Pirenzepine (Serial dilutions).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.
-
Quantification: Place filters in scintillation vials with cocktail. Count radioactivity (CPM) via liquid scintillation spectrometry.
-
Analysis: Plot % Specific Binding vs. Log[Pirenzepine]. Use non-linear regression to calculate
and convert to using the Cheng-Prusoff equation:
Expected Results:
-
Cortex (M1): Steep displacement curve with low
(~10-20 nM). -
Heart (M2): Right-shifted curve with high
(>500 nM).
Protocol: Isolated Tissue Functional Assay
Objective: Assess functional antagonism in physiological systems.
-
M1 Model (Rat Vas Deferens): Electrical field stimulation induces twitch response via M1 receptors. Pirenzepine should inhibit this dose-dependently at low concentrations (
). -
M2 Model (Guinea Pig Atria): Carbachol induces negative inotropy (slowing heart rate). Pirenzepine requires very high concentrations to reverse this effect (
), confirming low M2 potency.
Quantitative Data Summary
The following table synthesizes binding affinity data from multiple authoritative sources, highlighting the selectivity profile.
| Receptor Subtype | Primary Tissue Source | Ligand Used | Selectivity Ratio (vs M1) | ||
| M1 | Cerebral Cortex / Hippocampus | 10 - 20 | 8.0 - 8.2 | 1.0 (Reference) | |
| M2 | Heart (Atria) / Cerebellum | 500 - 1000 | 6.0 - 6.5 | ~50x Lower Affinity | |
| M3 | Salivary Glands / Ileum | 150 - 200 | 6.7 - 7.0 | ~10x Lower Affinity | |
| M4 | Striatum | 20 - 50 | 7.3 - 7.7 | Moderate Affinity |
Note: Pirenzepine is often classified as M1/M4 preferring, but functional selectivity for M1 is most clinically relevant for gastric and ocular applications.
References
-
Eberlein, W. G., et al. (1988).[9] "Tricyclic compounds as selective antimuscarinics.[9][10] 2. Structure-activity relationships of M1-selective antimuscarinics related to pirenzepine."[9] Journal of Medicinal Chemistry. Link
-
Watson, M., et al. (1983). "A unique regulatory profile and regional distribution of [3H]pirenzepine binding in the rat provide evidence for distinct M1 and M2 muscarinic receptor subtypes." Life Sciences. Link
-
Hammer, R., et al. (1980). "Pirenzepine distinguishes between different subclasses of muscarinic receptors."[11][12] Nature. Link
-
Caulfield, M. P., & Birdsall, N. J. (1998). "International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors." Pharmacological Reviews. Link
-
PubChem. "Pirenzepine Compound Summary." National Library of Medicine. Link
Sources
- 1. Pirenzepine | C19H21N5O2 | CID 4848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pirenzepine [drugfuture.com]
- 3. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 4. GSRS [precision.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tricyclic compounds as selective antimuscarinics. 2. Structure-activity relationships of M1-selective antimuscarinics related to pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tricyclic compounds as selective antimuscarinics. 1. Structural requirements for selectivity toward the muscarinic acetylcholine receptor in a series of pirenzepine and imipramine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]
- 12. Radioligand binding characteristics of the chicken cardiac muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pirenzepine Monohydrochloride Solution Preparation and Stability
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation, handling, and stability of pirenzepine monohydrochloride solutions. Pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, is widely used in biomedical research. Ensuring the integrity and stability of its solutions is paramount for obtaining reproducible and reliable experimental results. This guide details the critical physicochemical properties of pirenzepine, provides validated, step-by-step protocols for solution preparation, and offers an in-depth analysis of its stability under various conditions, including the effects of pH, temperature, and light.
Introduction to Pirenzepine
Pirenzepine is a tricyclic benzodiazepine derivative that functions as a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR).[1][2] Its selectivity for the M1 subtype over other muscarinic receptors (M2, M3, M4) makes it a valuable tool in neuroscience, gastroenterology, and ophthalmology research.[1] It is most commonly supplied as a dihydrochloride or monohydrochloride salt to enhance its aqueous solubility.[3][4] In research, pirenzepine is used to investigate M1 receptor function, inhibit gastric acid secretion, and as a potential therapeutic agent for myopia.[1][2] Given its mechanism of action, the precise concentration and chemical integrity of pirenzepine solutions are critical for experimental validity.
Physicochemical Properties
A thorough understanding of pirenzepine's physicochemical properties is essential for the correct preparation and storage of its solutions. The compound is typically a white to off-white crystalline solid and is hygroscopic in nature.[3][5]
| Property | Value | Source(s) |
| Chemical Formula | C₁₉H₂₁N₅O₂ · 2HCl (dihydrochloride) | [6] |
| Molecular Weight | 424.3 g/mol (dihydrochloride) | [6][7] |
| Appearance | White to off-white crystalline solid | [3][8] |
| Water Solubility | ≥ 75 mg/mL (176 mM); sonication may be required. | [4][9] |
| PBS (pH 7.2) Solubility | ≥ 10 mg/mL | [1][6] |
| DMSO Solubility | ≥ 25 mg/mL (58 mM) | [9] |
| pKa | ~8.2 (for the piperazine nitrogen) | [1][10] |
| UV λmax | ~280 nm | [1][6] |
Protocols for Solution Preparation
The high water solubility of pirenzepine hydrochloride salts simplifies the preparation of aqueous stock solutions. The following protocols are designed to ensure accuracy, sterility, and stability.
General Workflow for Aqueous Stock Solution Preparation
The following diagram outlines the key steps for preparing a sterile, pH-adjusted aqueous stock solution of pirenzepine.
Caption: Workflow for preparing Pirenzepine HCl stock solutions.
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of 10 mL of a 10 mM pirenzepine dihydrochloride stock solution in water, optimized for stability.
Materials:
-
Pirenzepine dihydrochloride (MW: 424.3 g/mol )
-
Nuclease-free or cell culture-grade water
-
Calibrated analytical balance
-
15 mL sterile conical tube
-
Vortex mixer and/or ultrasonic bath
-
Calibrated pH meter
-
0.1 M NaOH and 0.1 M HCl (for pH adjustment)
-
10 mL volumetric flask or graduated cylinder
-
0.22 µm sterile syringe filter
-
Sterile, amber (or foil-wrapped) microcentrifuge tubes or cryovials
Procedure:
-
Calculation: Calculate the mass of pirenzepine dihydrochloride needed:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.010 L × 424.3 g/mol × 1000 mg/g = 42.43 mg
-
-
Weighing: Accurately weigh 42.43 mg of pirenzepine dihydrochloride powder and transfer it to the 15 mL conical tube. Expert Tip: Weighing slightly more (e.g., 50 mg) and adjusting the solvent volume accordingly can improve accuracy, especially with balances that have fluctuations at lower masses.[11]
-
Dissolution: Add approximately 8 mL of water to the tube. Cap tightly and vortex vigorously. If complete dissolution is not immediate, place the tube in an ultrasonic water bath for 5-10 minutes.[4][9] Gentle warming to 37°C can also aid solubility.[4]
-
pH Adjustment (Critical Step): Once fully dissolved, use a calibrated pH meter to measure the pH of the solution. The initial pH of the dissolved salt will be acidic. Carefully add small volumes of 0.1 M NaOH dropwise until the pH of the solution reaches 5.1 . This pH is critical for maximizing the chemical stability of pirenzepine in aqueous solution.[6] If you overshoot the pH, back-titrate carefully with 0.1 M HCl.
-
Final Volume: Transfer the pH-adjusted solution to a 10 mL volumetric flask or graduated cylinder. Rinse the conical tube with a small amount of water and add it to the flask to ensure a complete transfer. Bring the final volume to exactly 10 mL with water.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a new sterile container. This is a mandatory step for solutions intended for cell culture or in vivo use.[12]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) tubes. Store these aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[7][10][12] Avoid repeated freeze-thaw cycles.
Stability of Pirenzepine Monohydrochloride Solutions
The stability of pirenzepine in solution is not absolute and is influenced by several factors. Hydrolysis is the primary degradation pathway.
Factors Affecting Stability
The following diagram illustrates the key environmental factors that can compromise the stability of pirenzepine in solution, leading to degradation.
Caption: Key factors influencing Pirenzepine solution stability.
Effect of pH
The pH of the aqueous solution is the most critical factor governing pirenzepine's stability.
-
Optimal Stability: Kinetic studies have demonstrated that pirenzepine exhibits maximum stability at pH 5.1 .[6]
-
Acid-Catalyzed Degradation: In strongly acidic conditions (e.g., pH 1.1), degradation is significant.[6] Under harsh acidic conditions (e.g., 6 M HCl), pirenzepine undergoes an unexpected and irreversible scaffold rearrangement to a previously uncharacterized benzimidazole derivative, which has a significantly lower affinity for muscarinic receptors.[3][13] This highlights the importance of avoiding extreme acidic environments during preparation and storage.
-
Base-Catalyzed Degradation: Pirenzepine is extremely unstable in basic conditions. The base-catalyzed hydrolysis rate is nearly 8,000 times faster than the acid-catalyzed rate at 85°C.[6] At pH 10, the shelf-life is less than a day.[6] The primary mechanism is likely the hydrolysis of the amide bond connecting the piperazine acetyl group to the benzodiazepine scaffold.
The following table summarizes the estimated shelf-life (time to 10% degradation) at various pH values.
| pH | Estimated Shelf-Life (at 25°C, extrapolated) | Stability Concern |
| 1.1 | ~13 days | Poor - Risk of scaffold rearrangement |
| 5.1 | ~784 days | Excellent - Recommended pH |
| 7.0 | ~58 days | Fair - Suitable for short-term experiments |
| 10.0 | < 1 day | Very Poor - Avoid |
| Data extrapolated from accelerated stability studies.[6] |
Effect of Temperature
As with most chemical reactions, the degradation of pirenzepine is accelerated by increased temperature.
-
Long-Term Storage: For maximum stability, stock solutions should be stored frozen. Recommendations from suppliers and literature suggest that solutions are stable for up to 3 months at -20°C and up to 6 months at -80°C.[7][10][12]
-
Short-Term Storage (Working Solutions): While specific data is limited, based on the stability at pH 7.0, it is advisable to prepare fresh working dilutions from a frozen stock on the day of use. If temporary storage is necessary, solutions should be kept at 2-8°C and protected from light.
Effect of Light (Photostability)
While pirenzepine in solid tablet form has been shown to be relatively stable to light, solutions are more susceptible to photodegradation.[5] As a general precaution for all pharmaceutical solutions, pirenzepine solutions should be protected from light to prevent potential photolytic reactions.[14][15] This is achieved by using amber vials or by wrapping standard clear vials in aluminum foil.
Analytical Methods for Stability Assessment
To empirically determine the stability of a specific pirenzepine formulation, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common technique.
-
Methodology: A typical method involves a reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol).[13]
-
Detection: Detection is typically performed using a UV detector set to pirenzepine's absorbance maximum of approximately 280 nm.[6][13]
-
Validation: A stability-indicating method must be able to resolve the intact pirenzepine peak from any potential degradation products, ensuring that a decrease in the main peak area accurately reflects degradation rather than co-elution.[12]
References
-
Pichler, V., et al. (2021). Unexpected scaffold rearrangement product of pirenzepine found in commercial samples. Scientific Reports, 11(1), 23397. Available at: [Link]
-
Tu, J., et al. (2005). HPLC determination of pirenzepine dihydrochloride in rabbit aqueous humor. Journal of Chromatography B, 822(1-2), 300-303. Available at: [Link]
-
Wang, Y., & Zhang, J. (2009). Degradation kinetics of pirenzepine hydrochloride in aqueous solution. Chinese Journal of New Drugs. (Abstract available from ResearchGate). Available at: [Link]
-
AdooQ BioScience. Pirenzepine dihydrochloride Product Page. Available at: [Link]
-
El-Obeid, H. A., et al. (1987). Analytical Profile of Pirenzepine. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 16, pp. 445-505). Academic Press. (Abstract available from ResearchGate). Available at: [Link]
-
Barlow, R. B., & Shepherd, M. K. (1984). The effects of pH on the affinity of pirenzepine for muscarinic receptors in the guinea-pig ileum and rat fundus strip. British Journal of Pharmacology, 83(2), 559–563. Available at: [Link]
-
ResearchGate. How can I accurately prepare a 10 mM drug stock solution? Discussion. Available at: [Link]
-
PubChem. Pirenzepine monohydrate Compound Summary. Available at: [Link]
-
Waterman, K. C. (2010). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology. Available at: [Link]
-
Abounassif, M. A. (1985). High Performance Liquid Chromatographic Determination of Pirenzepine Dihydrochloride in Its Pharmaceutical Formulation. Analytical Letters, 18(17), 2083-2089. Available at: [Link]
-
ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
PubChem. Pirenzepine Compound Summary. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Pirenzepine (LS 519): a weak inhibitor of acid secretion by isolated rat parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pirenzepine dihydrochloride | CAS:29868-97-1 | Selective M1 muscarinic antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pirenzepine Dihydrochloride [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Unexpected scaffold rearrangement product of pirenzepine found in commercial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. scispace.com [scispace.com]
Application Note: Pirenzepine Monohydrochloride in Receptor Binding Assays
Executive Summary
This guide details the use of Pirenzepine dihydrochloride (PZ), a selective M1 muscarinic acetylcholine receptor antagonist, in radioligand binding assays. While non-selective antagonists like Atropine or QNB bind all five muscarinic subtypes (M1–M5) with equal high affinity, Pirenzepine distinguishes the M1 subtype (
This document covers material properties, mechanistic grounding, and two validated protocols: Saturation Binding (using [³H]-Pirenzepine) and Competition Binding (using Cold Pirenzepine to displace non-selective ligands).
Mechanistic Grounding
Pirenzepine is a tricyclic benzodiazepine derivative. Unlike classical lipophilic antagonists (e.g., Scopolamine), Pirenzepine is hydrophilic. It acts as an inverse agonist/competitive antagonist, stabilizing the M1 receptor in an inactive conformation, thereby preventing Gq-protein coupling.
Signaling Pathway Blockade
The following diagram illustrates the specific pathway interrupted by Pirenzepine. Note that by blocking M1, Pirenzepine inhibits the Phospholipase C (PLC) cascade.[1]
Figure 1: Pirenzepine acts as a competitive antagonist at the M1 receptor, preventing Acetylcholine-induced Gq protein activation and subsequent IP3/DAG generation.
Material Properties & Preparation
Successful assays depend on correct handling. Pirenzepine is hygroscopic and sensitive to pH changes in solution.
| Property | Specification | Critical Application Note |
| Chemical Name | Pirenzepine dihydrochloride | Use the dihydrochloride salt for water solubility.[2] |
| MW | 424.32 g/mol | Calculations must account for the salt form. |
| Solubility | Water (100 mM); DMSO (Soluble) | Expert Tip: Dissolve in water or assay buffer. Avoid long-term storage in plastic at low concentrations (adsorption risk). |
| Stability | Solid: 2 years at -20°CSolution: 3 months at -20°C | Aliquot stock solutions (10 mM) to avoid freeze-thaw cycles. |
| Selectivity | M1 ( | Crucial: Selectivity is concentration-dependent. At >10 µM, it loses selectivity and binds M2/M3. |
Experimental Protocols
Protocol A: Saturation Binding (The "Gold Standard")
Objective: Determine the density (
Reagents:
-
Ligand: [³H]-Pirenzepine (Specific Activity ~70–87 Ci/mmol).
-
Non-Specific Binder: Atropine (1 µM) or unlabeled Pirenzepine (10 µM).
-
Assay Buffer: 10 mM Na/K Phosphate Buffer, pH 7.4 (PBS is also acceptable). Note: MgCl₂ is often omitted for antagonist binding but included if comparing to agonists.
Workflow:
-
Filter Pre-treatment (CRITICAL): Soak Whatman GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for at least 1 hour.
-
Why? Pirenzepine is positively charged. PEI coats the glass fibers with positive charge, repelling the ligand and reducing filter background noise (Non-Specific Binding to filter).
-
-
Membrane Prep: Homogenize tissue (e.g., Rat Cortex) in ice-cold buffer. Centrifuge (20,000 x g, 20 min), resuspend, and dilute to ~0.2–0.5 mg protein/mL.
-
Incubation Setup: In 12 x 75 mm tubes or 96-well deep plates, prepare:
-
Total Binding: 50 µL Membrane + 50 µL [³H]-PZ (0.5 nM to 20 nM serial dilution) + 400 µL Buffer.
-
Non-Specific Binding (NSB): 50 µL Membrane + 50 µL [³H]-PZ + 50 µL Atropine (1 µM final).
-
-
Equilibrium: Incubate at 25°C for 60 minutes .
-
Note: 37°C is physiological but increases degradation rates. 25°C is preferred for robust saturation curves.
-
-
Termination: Rapidly filter through the PEI-treated GF/B filters using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash: Wash filters 3x with 4 mL ice-cold buffer to remove unbound ligand.
-
Quantification: Transfer filters to vials, add scintillation cocktail, and count (LSC).
Protocol B: Competition Binding (Subtyping Assay)
Objective: Determine if a receptor population is M1-like by displacing a non-selective ligand (e.g., [³H]-QNB or [³H]-NMS) with cold Pirenzepine.
Workflow:
-
Ligand: Use [³H]-QNB (Quinuclidinyl benzilate) at ~0.2 nM (fixed concentration).
-
Competitor: Add unlabeled Pirenzepine at concentrations ranging from
M to M. -
Analysis:
-
If the tissue is pure M1 (e.g., Hippocampus), the curve will be monophasic with high affinity (
nM). -
If the tissue is mixed (e.g., Heart/Cortex mix), the curve will be biphasic . The high-affinity component represents M1; the low-affinity component represents M2/M3.
-
Visualization: Assay Workflow
The following diagram outlines the critical path for the Saturation Binding Assay, highlighting the PEI treatment step which is often missed by novices.
Figure 2: Step-by-step workflow for [³H]-Pirenzepine saturation binding. Note the parallel preparation of filters.
Data Analysis & Interpretation
Calculating Specific Binding
[3]Determining Affinity ( ) and Density ( )
Plot Bound (fmol/mg) vs. Free Ligand (nM) .
-
M1 Profile: High affinity.
should be 5–20 nM . -
M2 Profile: If
is observed > 500 nM, the binding is likely non-M1 or non-specific.
Hill Slope (Competition Assay)
-
Slope ≈ 1.0: Indicates a single population of receptors (e.g., pure M1 in transfected cells).
-
Slope < 1.0 (shallow): Indicates heterogeneity (mixed M1/M2 population). Use two-site curve fitting software (e.g., GraphPad Prism) to resolve the High-Affinity (M1) vs. Low-Affinity (M2) fractions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Non-Specific Binding (>30%) | Filter binding. | Ensure filters are soaked in 0.1% PEI.[3] Use a hydrophilic ligand. |
| Low Counts / No Signal | Ligand degradation or low receptor density. | Check [³H]-PZ purity. Ensure tissue is M1-rich (Cortex/Hippocampus, not Cerebellum). |
| Biphasic Saturation Curve | Binding to M2 sites at high concentrations. | Restrict [³H]-PZ concentration range to < 50 nM. Above this, M2 binding contaminates data. |
| Ligand Depletion | Too much tissue used. | Ensure <10% of total radioligand is bound. Dilute membrane prep if necessary. |
References
-
Hammer, R., et al. (1980). "Pirenzepine distinguishes between different subclasses of muscarinic receptors."[4] Nature, 283, 90–92.[4]
- Significance: The seminal paper establishing Pirenzepine as the tool for distinguishing M1
-
Watson, M., et al. (1983). "[3H]Pirenzepine binds selectively to muscarinic receptors in rat cerebral cortex." Life Sciences, 32(26), 3001-3011.
- Significance: Validates the radioligand binding protocol specifically for cortical tissue.
-
Buckley, N.J., et al. (1989). "Antagonist binding properties of five cloned muscarinic acetylcholine receptors." Molecular Pharmacology, 35(4), 469-476.
- Significance: Provides precise affinity constants ( ) for Pirenzepine across cloned M1–M5 receptors.
-
Sigma-Aldrich.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pirenzepine Dihydrochloride [sigmaaldrich.com]
- 3. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 4. Pirenzepine distinguishes between different subclasses of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Pirenzepine Monohydrochloride in Neuroscience Research – Overcoming Cholinergic Constraint for Neuroprotection
Executive Summary & Scientific Rationale
Pirenzepine monohydrochloride is a highly selective antagonist of the M1 muscarinic acetylcholine receptor (M1R). While historically utilized in gastroenterology to manage peptic ulcers by inhibiting gastric acid secretion, pirenzepine has recently undergone a paradigm shift in neuroscience. It is now recognized as a potent neuroprotective agent capable of preventing and reversing structural and functional indices of peripheral neuropathy.
The scientific rationale for using pirenzepine in neuroscience relies on the concept of "cholinergic constraint." Adult mammalian sensory neurons have the intrinsic capacity to produce and release acetylcholine (ACh). Under conditions of cellular stress—such as diabetes, neurotoxic chemotherapy, or viral protein exposure—this endogenous ACh acts on the M1Rs expressed on sensory neurons, creating an autocrine/paracrine inhibitory loop that suppresses axonal plasticity and neurite outgrowth.
By selectively antagonizing the M1R, pirenzepine relieves this constraint. Mechanistically, M1R blockade triggers the activation of AMP-activated protein kinase (AMPK), which subsequently upregulates the PGC-1α pathway. This metabolic reprogramming restores mitochondrial respiratory chain complex activities (Complex I and IV) and oxygen consumption rates (OCR), supplying the critical ATP required to drive axonal repair and overcome neurodegeneration.
Fig 1. Mechanistic signaling pathway of Pirenzepine-mediated neuroprotection via M1R antagonism.
Quantitative Data & Pharmacological Parameters
To facilitate experimental design, the following table synthesizes the effective dosages and pharmacological outcomes of pirenzepine across various validated neuroscience models.
| Experimental Model | Delivery Method | Effective Dosage / Concentration | Key Pharmacological Outcome | Ref |
| In Vitro DRG Neurons | Culture Media | 1.0 – 10.0 μM | Reverses neurite retraction induced by paclitaxel (0.3 μM) and oxaliplatin (3.0 μM). | |
| In Vivo DPN (Mice) | Systemic (s.c.) | 0.1 – 10 mg/kg/day | Prevents thermal hypoalgesia and intraepidermal nerve fiber (IENF) depletion. | |
| In Vivo DPN (Mice) | Topical Hydrogel | 0.1% – 10.0% | 2% prevents tactile allodynia; 10% normalizes motor nerve conduction velocity (MNCV). | |
| In Vivo HIV Neuropathy | Systemic (s.c.) | 10 mg/kg/day | Prevents TAT-induced mitochondrial disruption and corneal nerve depletion. | |
| Clinical DPN (Human) | Topical Liquid | 4% formulation (2-4 mL) | Significantly increases ankle IENFD over a 24-week period in Phase 2a trials. | |
| CNS Autoradiography | Radioligand | IC50 ~ 2.26 nM (Affinity) | Highly specific mapping of M1R in forebrain regions (striatum, hippocampus, cortex). |
Validated Experimental Protocols
As a Senior Application Scientist, I have structured these protocols to ensure they act as self-validating systems. The causality behind experimental choices is explicitly detailed to aid in troubleshooting and assay optimization.
Protocol A: In Vitro Assessment of Neurite Outgrowth Under Chemotoxic Stress
Scientific Causality: Adult dorsal root ganglion (DRG) neurons are strictly required for this assay, as embryonic neurons do not fully express the mature cholinergic constraint pathways. Furthermore, neurons must be cultured under subsaturating neurotrophic factor conditions, as the M1R-mediated constraint is most prominent when neurons are metabolically stressed.
Step-by-Step Methodology:
-
Tissue Isolation: Isolate DRGs from adult rats or mice and dissociate them enzymatically to yield a single-cell suspension.
-
Plating: Plate neurons on laminin-coated coverslips in media containing subsaturating levels of neurotrophic factors (e.g., low-dose NGF).
-
Stress Induction: To model chemotherapy-induced peripheral neuropathy (CIPN), expose the cultures to a chemotherapeutic agent such as paclitaxel (0.3 μM) or oxaliplatin (3.0 μM).
-
Pirenzepine Treatment: Co-administer pirenzepine monohydrochloride directly into the culture media at a concentration of 1.0 μM to 10.0 μM.
-
Incubation & Fixation: Incubate for 24 hours. Fix cells with 4% paraformaldehyde.
-
Immunofluorescence: Stain neurons using an anti-β-III tubulin antibody to visualize axonal networks.
-
Quantification: Utilize automated neurite tracing software to quantify total neurite outgrowth per neuron.
Validation & Quality Control: Include a parallel control treated with the muscarinic agonist muscarine (10 μM) . If the cholinergic constraint system is intact in your preparation, muscarine should significantly inhibit baseline neurite outgrowth by approximately 50%.
Protocol B: In Vivo Topical Delivery for Diabetic Peripheral Neuropathy (DPN)
Scientific Causality: While systemic pirenzepine is effective, topical application is highly preferred in translational models. Topical delivery maximizes local tissue concentration at the epidermal nerve terminals (approximating the 1-10 μM needed in vitro) while minimizing systemic anti-muscarinic side effects (e.g., cognitive disruption, dry mouth).
Fig 2. In vivo experimental workflow for evaluating topical Pirenzepine in peripheral neuropathy.
Step-by-Step Methodology:
-
Disease Induction: Induce Type 1 diabetes in mice using streptozotocin (STZ). Allow 4 to 12 weeks for the structural and functional indices of sensory neuropathy to fully establish.
-
Formulation: Prepare pirenzepine monohydrochloride in a hydrogel vehicle at concentrations ranging from 0.1% to 10.0% (2.0% is the standard optimal starting point).
-
Application: Apply the hydrogel topically to the ipsilateral hind paw for 20 minutes per day, 5 days per week.
-
Behavioral Assays: Measure tactile allodynia using von Frey filaments and thermal hypoalgesia using a Hargreaves apparatus. Assays should be performed 24 hours after the last drug delivery to ensure the drug has cleared from circulation, confirming long-acting metabolic effects rather than acute analgesia.
-
Endpoint Histology: Harvest paw skin, section, and stain for PGP9.5 to quantify Intraepidermal Nerve Fiber (IENF) density.
Validation & Quality Control: Extract plasma 6 hours post-delivery to measure systemic pirenzepine concentrations. For a 2% topical dose, plasma levels should approximate the neuroprotective concentrations seen in vitro without reaching systemic toxicity thresholds. Evaluate the contralateral untreated paw to monitor for systemic crossover effects, which are common at higher (10%) doses.
Protocol C: Autoradiography Assessment of CNS M1 Receptors
Scientific Causality: [3H]-pirenzepine is the gold standard radioligand for mapping M1Rs in the central nervous system. Unlike [3H]-QNB (which binds all muscarinic subtypes) or [3H]-AFDX-384 (which binds M2/M4), [3H]-pirenzepine provides high spatial resolution specifically for M1 sites located in the forebrain (striatum, hippocampus, cortex).
Step-by-Step Methodology:
-
Tissue Preparation: Rapidly extract the brain and freeze it in isopentane over dry ice. Cut fresh-frozen coronal sections (e.g., 20 μm) using a cryostat and thaw-mount onto gelatin-coated slides.
-
Pre-incubation: Incubate slides in a physiological buffer (e.g., 50 mM Tris-HCl) for 15 minutes at room temperature to wash out endogenous ACh.
-
Radioligand Incubation: Incubate sections in buffer containing [3H]-pirenzepine (typically 1–5 nM) for 60 minutes at room temperature.
-
Washing: Wash slides rapidly (e.g., 2 x 5 minutes) in ice-cold buffer to remove unbound radioligand, followed by a quick dip in ice-cold distilled water to remove buffer salts.
-
Detection: Dry the slides under a stream of cool air and expose them to tritium-sensitive phosphor-imaging screens or autoradiography film for 2 to 4 weeks.
Validation & Quality Control: To determine specific M1R binding, adjacent serial sections must be incubated with [3H]-pirenzepine in the presence of a saturating concentration of an unlabeled non-specific muscarinic antagonist (e.g., 1 μM atropine). Subtract this non-specific binding signal from the total binding signal.
References
- Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy. Source: jci.org.
- Topical Delivery of Muscarinic Receptor Antagonists Prevents and Reverses Peripheral Neuropathy in Female Diabetic Mice - PMC. Source: nih.gov.
- Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy. Source: researchgate.net.
- Pirenzepine Prevents TAT-Induced Neuropathy - Frontiers. Source: frontiersin.org.
- *Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Mus
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pirenzepine Hydrochloride Solubility & Stability
Pirenzepine (often supplied as a monohydrochloride or dihydrochloride salt) is a highly selective M1 muscarinic acetylcholine receptor antagonist. It is a critical pharmacological tool used in neuroscience, gastroenterology, and experimental myopia research[1]. While its salt formulation generally ensures excellent aqueous solubility, researchers frequently encounter hidden technical hurdles—ranging from buffer-induced precipitation to rapid aqueous degradation.
This guide provides causality-driven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your Pirenzepine-dependent assays.
Part 1: Quantitative Physicochemical Properties
Understanding the fundamental properties of Pirenzepine hydrochloride is the first step in diagnosing experimental failures. The following data dictates how the compound interacts with your assay environment.
| Property | Value | Mechanistic Impact / Causality |
| Molecular Weight | 424.3 g/mol (Dihydrochloride) | You must account for the salt weight when calculating molarity to avoid dosing errors[1]. |
| Water Solubility | Up to 100 mM | Highly soluble in pure water due to strong ion-dipole interactions with the solvent. |
| PBS (pH 7.2) Solubility | ~10 mg/mL (~23.5 mM) | Solubility drops significantly in complex buffers due to the common-ion effect from ambient chlorides[1]. |
| pKa (Strongest Acidic) | ~12.02 | Remains highly protonated at physiological pH, maintaining its solubility profile[2]. |
| Aqueous Stability | < 24 hours | Highly susceptible to degradation in solution. Must be prepared fresh daily[1]. |
| Hygroscopicity | High | The solid powder absorbs atmospheric moisture, which can degrade the stock over time[2]. |
Part 2: Diagnostic Troubleshooting Workflow
Use the following decision tree to rapidly diagnose and resolve the most common physical and chemical issues encountered when working with Pirenzepine.
Diagnostic flowchart for resolving Pirenzepine HCl solubility and stability issues.
Part 3: In-Depth Troubleshooting Q&A
Q1: Why does my Pirenzepine precipitate when I dilute it directly into my physiological assay buffer (e.g., ACSF or PBS)? The Causality: This is a classic example of the common-ion effect. Pirenzepine is supplied as a hydrochloride salt. When introduced directly into buffers with high concentrations of chloride ions (like PBS or Artificial Cerebrospinal Fluid), the equilibrium of the dissolution reaction is pushed backward, causing the salt to crash out of solution. Cayman Chemical specifically notes that while it is highly soluble in pure water, its maximum solubility in PBS (pH 7.2) is capped at approximately 10 mg/mL[1]. The Solution: Always perform the primary dissolution in molecular-grade, sterile water. Once fully dissolved, dilute the aqueous stock into your working buffer, ensuring the final concentration remains well below the 10 mg/mL threshold.
Q2: Can I prepare a master stock in DMSO and freeze it to avoid aqueous degradation? The Causality: While DMSO is the default solvent for many small organic molecules, Pirenzepine hydrochloride is a highly polar, charged salt. Its solubility in organic solvents like DMSO or methanol is drastically lower than in water[3]. Attempting to force a high-concentration DMSO stock will likely result in incomplete dissolution and inaccurate downstream dosing. The Solution: Stick to aqueous solvents. If you must use DMSO for a specific assay requirement, keep the concentration extremely low and visually verify clarity. However, water remains the authoritative standard.
Q3: I used a Pirenzepine solution that I stored in the fridge for a week, and my cell-based assay showed no M1 antagonism. What happened? The Causality: Aqueous instability. Pirenzepine undergoes degradation and hydrolysis when left in an aqueous environment. The structural integrity of the compound rapidly diminishes, leading to a loss of pharmacological activity. Authoritative sources explicitly state: "We do not recommend storing the aqueous solution for more than one day"[1]. The Solution: Never store aqueous Pirenzepine solutions. You must aliquot the dry crystalline powder upon receipt and reconstitute only the amount needed for that day's experiments.
Part 4: Self-Validating Experimental Protocol
To ensure absolute reproducibility, follow this self-validating protocol for preparing a 10 mM working stock of Pirenzepine hydrochloride for in vitro assays.
Phase 1: Dry Preparation (Desiccation Control)
-
Remove the original vial of Pirenzepine hydrochloride from -20°C storage.
-
Critical Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Because the compound is hygroscopic[2], opening a cold vial will cause atmospheric condensation to form on the powder, ruining the batch weight and accelerating degradation.
-
Weigh out the required mass into sterile, opaque amber microcentrifuge tubes (to protect from light).
Phase 2: Primary Dissolution & Validation 4. Add the calculated volume of sterile, molecular-grade pure water (e.g., 2.35 mL of water per 10 mg of Pirenzepine dihydrochloride to achieve ~10 mM). 5. Vortex for 30 seconds. 6. Validation Check 1 (Visual): Hold the tube against a strong light source. The solution must be perfectly clear. If micro-precipitates are visible, sonicate in a water bath for 1 minute at room temperature.
Phase 3: Buffer Integration & Assay 7. Dilute the 10 mM aqueous stock into your final assay buffer (e.g., ACSF or cell culture media) immediately prior to application. 8. Validation Check 2 (Biological Control): Always run a positive control well using a known M1 agonist (e.g., Acetylcholine or Oxotremorine) to verify that the Pirenzepine effectively blocks the expected intracellular calcium spike or downstream signaling event. 9. Discard any remaining aqueous solution at the end of the day.
Part 5: Mechanism of Action Visualization
Understanding the downstream targets of Pirenzepine helps in designing the correct biological validation assays (Validation Check 2). Pirenzepine selectively blocks the M1 receptor (Ki = ~11.48 nM), preventing the activation of the Gq-coupled pathway[1].
Mechanism of action: Pirenzepine selectively antagonizes the M1 muscarinic receptor pathway.
References
Sources
How to minimize Pirenzepine monohydrochloride-induced side effects in animals
A Researcher's Guide to Minimizing Side Effects in Animal Models
Welcome to the technical support guide for Pirenzepine monohydrochloride. As Senior Application Scientists, we understand that achieving robust and reproducible data requires not only understanding a compound's primary mechanism but also skillfully managing its potential off-target effects. This guide is designed to provide you with in-depth, practical strategies to minimize side effects associated with Pirenzepine administration in your animal experiments, ensuring both the welfare of your subjects and the integrity of your research.
Understanding Pirenzepine: Mechanism of Action and Side Effect Profile
Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR)[1][2][3]. Its primary therapeutic action, such as the reduction of gastric acid secretion, is mediated through the blockade of these M1 receptors, which are predominantly found in gastric parietal cells and certain neurons[2]. However, like any pharmacological agent, its selectivity is not absolute. At higher concentrations, Pirenzepine can interact with other muscarinic receptor subtypes (M2, M3, M4), leading to a range of predictable, dose-dependent side effects[4].
The most common side effects are classic anticholinergic responses stemming from the unintended blockade of M2 and M3 receptors in peripheral tissues. It is crucial to understand that Pirenzepine has poor penetration of the blood-brain barrier, which generally limits central nervous system (CNS) side effects at therapeutic doses[1][5]. However, some studies have noted behavioral effects at very high systemic doses[6].
Commonly Observed Peripheral Side Effects:
-
Dry Mouth (Xerostomia): Reduced salivation due to blockade of M3 receptors in salivary glands[7].
-
Blurred Vision & Pupil Dilation (Mydriasis): Effects on the ciliary muscle and iris, which contain M3 receptors, can impair accommodation and cause light sensitivity[7][8].
-
Reduced Gastrointestinal Motility & Constipation: Inhibition of M3 receptors in the smooth muscle of the gut slows peristalsis[5][7].
-
Urinary Retention: Relaxation of the bladder's smooth muscle can make urination difficult[7].
-
Tachycardia (Increased Heart Rate): Blockade of M2 receptors in the heart can lead to an increased heart rate, although this is less frequent than with non-selective antagonists like atropine[7].
Signaling Pathway and Off-Target Effects
The following diagram illustrates how Pirenzepine's activity at different muscarinic receptors leads to both desired and adverse effects.
Caption: Pirenzepine's mechanism of action and potential for side effects.
Proactive Mitigation Strategies
The most effective way to manage side effects is to prevent them. This involves careful planning of your experimental design, from dose selection to the route of administration.
2.1 Dose Optimization: The Cornerstone of Side Effect Minimization
A dose that is effective for one experimental model or species may be excessive for another. Conducting a dose-response study is the single most critical step to identify the minimum effective dose that produces the desired therapeutic effect with the fewest adverse events[9].
Key Principles:
-
Start Low: Begin with doses reported in the literature for similar models and work your way up.
-
Define Endpoints: Clearly define both your efficacy endpoint (e.g., reduction in a specific biomarker) and your toxicity endpoints (e.g., observable clinical signs of distress).
-
Observe Closely: Monitor animals frequently after administration, especially during the initial dose-finding phase.
Experimental Protocol: Dose-Response Study for Pirenzepine
-
Animal Grouping: Divide animals into at least 4-5 groups (n=5-8 per group is typical).
-
Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal injection)[1][11].
-
Monitoring Phase: Observe animals at set time points (e.g., 15, 30, 60, 120, 240 minutes post-injection) for the first day, and then daily.
-
Scoring: Use a clinical scoring system to quantify side effects (see table below).
-
Efficacy Measurement: At a pre-determined time point based on Pirenzepine's pharmacokinetics, measure your primary efficacy outcome.
-
Analysis: Plot the dose-response curve for both efficacy and side effect scores to identify the optimal therapeutic window.
Clinical Scoring Table for Anticholinergic Side Effects
| Score | Salivation | Gastrointestinal | Ocular | General Activity |
| 0 | Normal | Normal feces/motility | Normal pupil size | Normal, alert |
| 1 | Slight dryness of mouth | Reduced fecal output | Slight pupil dilation | Mildly subdued |
| 2 | Obvious dry mouth | No fecal output, mild bloating | Obvious mydriasis, light sensitive | Lethargic, reduced movement |
| 3 | - | Severe bloating, signs of colic | - | Ataxic, unresponsive |
2.2 Route of Administration: Targeting the Effect
The method of delivery can dramatically influence systemic exposure and, therefore, the prevalence of side effects.
| Route | Absorption Speed | Systemic Exposure | Common Uses & Considerations |
| Oral (PO) | Slower | Lower Bioavailability | Good for mimicking human therapeutic use; subject to first-pass metabolism[11]. |
| Intraperitoneal (IP) | Rapid | High | Common in rodent studies for systemic effects; risk of injuring organs if done improperly[1][11]. |
| Subcutaneous (SC) | Slower, sustained | Moderate | Good for sustained release; can cause local irritation[12]. |
| Intravenous (IV) | Immediate | 100% Bioavailability | Provides precise dose control but requires technical skill; highest risk of acute side effects[11]. |
| Topical/Local | Very Slow | Minimal (if any) | Ideal for localized effects (e.g., skin, eye) to avoid systemic side effects[8][13]. |
Recommendation: For systemic effects, consider subcutaneous administration for a less pronounced peak concentration compared to IP or IV. For localized targets (e.g., studies on myopia or peripheral neuropathy), use a topical or local injection route to drastically reduce systemic side effects[9][13].
2.3 Vehicle Selection and Compound Preparation
Pirenzepine monohydrochloride is highly soluble in water and aqueous buffers like PBS[4][14].
-
Solubility: Pirenzepine (hydrochloride) is soluble in PBS (pH 7.2) at approximately 10 mg/mL[4]. The monohydrochloride form is highly soluble in water, exceeding 370 g/L[14].
-
Preparation: Always prepare fresh aqueous solutions daily. It is not recommended to store aqueous solutions for more than one day to prevent degradation[4]. For some applications requiring different solvents, a mixture of DMSO, PEG300, Tween-80, and saline can be used, but always validate vehicle effects with a control group[1].
-
pH and Stability: Ensure the final pH of your solution is compatible with the administration route to avoid irritation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: I've administered Pirenzepine and my animals are showing excessive salivation, lacrimation, and diarrhea. This seems opposite to the expected anticholinergic effects. What is happening?
A1: This is a critical observation and suggests you may be witnessing a paradoxical effect or, more likely, signs of general toxicity or stress unrelated to the specific pharmacology.
-
Check Your Dose: An extreme overdose can lead to non-specific toxic effects[12]. Verify your calculations and dilution factors immediately.
-
Rule out a Cholinergic Crisis: While Pirenzepine is an antagonist, ensure the compound has not been confused with a cholinergic agonist. A cholinergic crisis is characterized by severe muscle weakness, respiratory distress, and excessive muscarinic signs (drooling, diarrhea)[15].
-
Handling Stress: The administration procedure itself (e.g., gavage or injection) can induce stress, leading to urination and defecation. Ensure proper animal handling techniques are used[11].
Q2: My animals are showing clear signs of anticholinergic side effects (dry mouth, constipation, lethargy). How can I manage these symptoms without stopping the experiment?
A2: This indicates your dose is likely too high, but if reducing the dose is not an option for efficacy reasons, you can provide supportive care.
-
Hydration: Provide supplemental hydration sources, such as hydrogel packs or wet mash, to counteract dehydration from reduced salivation.
-
Dietary Support: If constipation is a concern, a high-fiber or softened diet can help.
-
Monitoring: Closely monitor the animals for signs of severe distress, such as gut stasis (bloating, lack of fecal output for >24 hours) or inability to eat/drink. These are endpoints for humane euthanasia.
-
Consider Co-administration (with caution): In very specific, well-justified cases, co-administration of a peripherally-acting cholinergic agent might be considered, but this can confound results and is generally not recommended. A better approach is to optimize the Pirenzepine dose or switch to a more targeted administration route[15].
Q3: Can I co-administer an anticholinergic like atropine or glycopyrrolate to manage other drug-induced bradycardia when using Pirenzepine?
A3: This should be done with extreme caution. Pirenzepine is already an anticholinergic agent. Adding another drug from the same class, especially a non-selective one like atropine, will potentiate the anticholinergic side effects (dry mouth, constipation, tachycardia, etc.)[16]. This could increase animal distress and confound your experimental results. If bradycardia is a concern from another agent (e.g., an alpha-2 agonist), it is often better to reverse that specific agent rather than adding a broad-spectrum antagonist[16].
Q4: Are there differences in sensitivity to Pirenzepine between animal species or strains?
A4: Yes, significant variability can exist.
-
Species: Different species metabolize drugs at different rates and may have different receptor densities in various organs. For example, cats are known to be particularly sensitive to cholinesterase inhibitors, and similar caution should be applied with anticholinergics[15]. Dogs have also been used in Pirenzepine studies, showing effects on gastric acid secretion[17].
-
Strain: Even within a species like mice, different inbred or outbred strains can exhibit varied responses to drugs.
-
Implication: It is essential to perform a dose-finding study in the specific species and strain you are using and not to extrapolate doses directly from the literature without validation[18].
Workflow for Troubleshooting Side Effects
Caption: A logical workflow for troubleshooting Pirenzepine-induced side effects.
Ethical Considerations
Minimizing side effects is not only a matter of scientific rigor but also an ethical responsibility. All procedures should be approved by your institution's Institutional Animal Care and Use Committee (IACUC)[19]. The presence of unmanaged side effects can cause pain and distress, which are confounding variables that can compromise the validity of your data. Establishing clear humane endpoints related to the severity of side effects is a critical component of your experimental protocol[19].
By implementing these proactive and reactive strategies, you can significantly reduce the impact of Pirenzepine-induced side effects, leading to more reliable data and upholding the highest standards of animal welfare in your research.
References
-
Pirenzepine - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of Pirenzepine Hydrochloride? Patsnap Synapse. [Link]
-
Pharmacology of Pirenzepine (Gastrozepin) ; Mechanism of Action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
Action of pirenzepine, a new muscarinic antagonist drug, on human pancreatic secretion. PubMed. [Link]
-
What are the side effects of Pirenzepine Hydrochloride? Patsnap Synapse. [Link]
-
Pirenzepine prevents form deprivation myopia in a dose dependent manner. PubMed. [Link]
-
Central administration of the muscarinic receptor subtype-selective antagonist pirenzepine selectively impairs passive avoidance learning in the mouse. PubMed. [Link]
-
Effects of Pirenzepine on Pupil Size and Accommodation in Rhesus Monkeys. PMC. [Link]
-
Topical application of the antimuscarinic pirenzepine increased lower limb nerve fibre density in a phase 2a study in type 2 patients with diabetes with peripheral neuropathy. PMC. [Link]
-
Pirenzepine dose response analysis. Doses of PIR within one log step of... ResearchGate. [Link]
-
Systemic injection of pirenzepine induces a deficit in passive avoidance learning in rats. PubMed. [Link]
-
Anticholinergic Poisonings. Veterian Key. [Link]
-
Like atropine, the anti-myopic effects of pirenzepine can be disrupted by serotonergic stimulation in chicks. IOVS | ARVO Journals. [Link]
-
The effect of pirenzepine on gastric acid secretion and gastrin release induced by bombesin and meal in the dog. PubMed. [Link]
-
Selectivity of pirenzepine in the central nervous system. II. Differential effects of pirenzepine and scopolamine on performance of a representational memory task. PubMed. [Link]
-
The toxicity and adverse effects of selected drugs in animals – overview. De Gruyter. [Link]
-
Chronic administration of cholinergic agents: effects on behavior and calmodulin. PubMed. [Link]
-
Potential revival of cholinesterase inhibitors as drugs in veterinary medicine. Frontiers. [Link]
-
Study of different routes of drugs administration in mice & rats. RJPTSimLab. [Link]
-
Anticholinergics in Dogs and Cats. MSPCA-Angell. [Link]
-
Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. Premier Consulting. [Link]
-
Central action of pirenzepine. PubMed. [Link]
-
Safety of Anthelmintics in Animals - Pharmacology. Merck Veterinary Manual. [Link]
-
Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. PMC. [Link]
-
Toxicoses From Human Analgesics in Animals - Toxicology. MSD Veterinary Manual. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Pirenzepine - Wikipedia [en.wikipedia.org]
- 6. Systemic injection of pirenzepine induces a deficit in passive avoidance learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the side effects of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 8. Effects of Pirenzepine on Pupil Size and Accommodation in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pirenzepine prevents form deprivation myopia in a dose dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Topical application of the antimuscarinic pirenzepine increased lower limb nerve fibre density in a phase 2a study in type 2 patients with diabetes with peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. evitachem.com [evitachem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mspca.org [mspca.org]
- 17. The effect of pirenzepine on gastric acid secretion and gastrin release induced by bombesin and meal in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bibliotekanauki.pl [bibliotekanauki.pl]
- 19. Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Pirenzepine Monohydrochloride: Technical Support & Troubleshooting Guide for Dosage Optimization
Welcome to the Technical Support Center for Pirenzepine Monohydrochloride . As a selective M1 muscarinic acetylcholine receptor (mAChR) antagonist, Pirenzepine is a critical tool for researchers investigating neurodegenerative diseases, gastric acid regulation, and myopia. However, its concentration-dependent selectivity and physicochemical properties often present challenges during assay development.
This guide is designed for scientists and drug development professionals. It bypasses basic introductions and directly addresses the causality behind experimental failures, providing self-validating protocols to ensure absolute data integrity.
Mechanistic Overview & Target Engagement
To optimize dosage, one must first understand the precise mechanism of target engagement. Pirenzepine competitively blocks the M1 receptor, preventing Acetylcholine (ACh) from initiating the Gq-protein coupled cascade[1].
Caption: M1 Muscarinic Receptor Gq-coupled signaling pathway and Pirenzepine blockade.
Reconstitution, Solubility & Stability FAQ
Before optimizing cellular dosage, the physical integrity of the compound must be guaranteed.
Quantitative Summary: Physicochemical Properties
| Property | Specification | Troubleshooting Impact |
| Molecular Weight | 424.33 g/mol | Crucial for accurate molarity calculations[2]. |
| Solubility (Stock) | ≥ 50 mg/mL in DMSO | Aqueous buffers cause precipitation at high concentrations[2]. |
| Working pH | 7.0 - 7.4 | Extreme pH shifts alter the ionization state, reducing solubility. |
| Storage (Solid) | -20°C (Desiccated) | Hygroscopic nature leads to degradation if exposed to moisture[2]. |
Q: My Pirenzepine monohydrochloride precipitates when diluted into my in vitro assay buffer. How do I prevent this? A: Pirenzepine HCl is highly soluble in DMSO but can precipitate in aqueous buffers if the local concentration exceeds its aqueous solubility limit[2].
-
Causality: The monohydrochloride salt has a pKa around 8.2. In physiological buffers (pH 7.4), a significant portion remains unionized, drastically reducing its aqueous solubility compared to highly acidic environments.
-
Solution: Prepare a 10 mM stock in anhydrous DMSO. When diluting into aqueous media, warm the buffer to 37°C and add the DMSO stock dropwise while vortexing vigorously. Ensure the final DMSO concentration remains ≤0.1% (v/v) to avoid basal cellular toxicity.
In Vitro Dosage Optimization: Cell Culture & Receptor Binding
Quantitative Summary: Receptor Selectivity Profile
| Receptor Subtype | Primary Localization | Binding Affinity (Ki / IC50) | Selectivity Ratio (vs M1) |
| M1 | CNS, Gastric Parietal | ~10 - 16 nM | 1.0x (Target)[3] |
| M4 | Striatum, Eye | ~40 - 60 nM | ~4.0x weaker[4] |
| M3 | Smooth Muscle, Glands | ~150 - 300 nM | ~15.0x weaker[5] |
| M2 | Heart, Hindbrain | ~400 - 800 nM | ~40.0x weaker[3] |
Q: I am targeting the M1 receptor, but I am observing off-target effects in my cell-based assay. Is my dosage too high? A: Yes. Pirenzepine is a partially selective M1 antagonist, not an absolute one.
-
Causality: While it favors M1, at concentrations exceeding 100 nM, it will begin occupying M4 receptors. At concentrations >1 μM, it will block M3 and M2 pathways[4]. If you use a standard 10 μM "catch-all" inhibitor dose, you are effectively stripping away all muscarinic signaling, ruining your assay's selectivity.
-
Solution: Cap your in vitro working concentration between 30 nM and 50 nM to maximize M1 blockade while preserving M4/M3 function.
Q: Why does my binding kinetics data show a multi-phasic curve instead of a simple two-state model? A: Pirenzepine binding is not a simple on/off switch; it actively alters receptor quaternary structure.
-
Causality: Real-time fluorescence correlation spectroscopy reveals that[6]. Fast binding to a peripheral site initiates conformational changes, allowing the ligand to access the inner orthosteric pocket, ultimately driving the receptor into a high-affinity dimeric state[7].
-
Solution: Apply a multi-state conformational model rather than a simple two-step isomerization model to accurately fit your association/dissociation curves.
Protocol: Self-Validating Radioligand Binding Assay for M1 Receptor Occupancy
To determine the precise IC50 of Pirenzepine in your specific cell line, you must run a competitive displacement assay. This protocol is a self-validating system: it includes internal controls that immediately flag experimental errors.
-
Causality behind the design: Using[3H]-N-Methylscopolamine ([3H]-NMS) provides a baseline of total surface muscarinic receptors. Pirenzepine competitively displaces [3H]-NMS. By measuring the reduction in radioactivity, we calculate the exact concentration of Pirenzepine required to occupy 50% of M1 receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-hM1 cells and prepare a membrane suspension in 50 mM Tris-HCl buffer (pH 7.4) at a protein concentration of 50 μ g/well .
-
Ligand Addition: Add a constant concentration of [3H]-NMS (e.g., 0.2 nM, near its Kd) to all wells.
-
Pirenzepine Titration: Add serial dilutions of Pirenzepine monohydrochloride ranging from 0.1 nM to 10 μM.
-
Self-Validating Controls (CRITICAL):
-
Total Binding (TB): Buffer + [3H]-NMS + Membranes (No Pirenzepine). Establishes the 100% signal.
-
Non-Specific Binding (NSB): Buffer + [3H]-NMS + Membranes + 10 μM Atropine. Validation Check: If radioactivity in the NSB wells is >10% of TB, your washing step is insufficient, or the filter is trapping free ligand. Do not proceed with analysis until this is resolved.
-
-
Equilibrium Incubation: Incubate at 25°C for 120 minutes. Causality: Because Pirenzepine induces receptor dimerization[6], the binding kinetics are slow. Premature termination will falsely inflate your IC50.
-
Filtration: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine) and wash 3x with ice-cold buffer to lock the bound complex.
-
Quantification: Add scintillation cocktail, measure CPM, and calculate IC50 using a one-site competition non-linear regression model.
Caption: Step-by-step workflow for competitive radioligand binding assay.
In Vivo Dosage Optimization: Animal Models
Q: How do I translate my in vitro IC50 to an in vivo systemic dose for neurological models? A: You cannot rely on a direct 1:1 translation due to Pirenzepine's poor blood-brain barrier (BBB) permeability[5].
-
Causality: Pirenzepine is a highly hydrophilic molecule. Systemic administration (e.g., IP injection) requires massive doses to achieve therapeutic concentrations in the CNS. However, these high systemic doses will aggressively block peripheral M1 receptors in the gastric parietal cells, leading to severe reductions in gastric acid secretion and altering the animal's metabolic state[1].
-
Solution: For precise CNS targeting—such as studying [8] or[9]—utilize localized delivery methods (e.g., intracerebroventricular microinjections). Aim to maintain local tissue concentrations between 10 nM and 100 nM to ensure M1 selectivity without triggering systemic anticholinergic toxicity.
References
-
Title: Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process. Source: Journal of Biological Chemistry. URL: [Link][6],[7]
-
Title: What is the mechanism of Pirenzepine Hydrochloride? Source: Patsnap Synapse. URL: [Link][1]
-
Title: Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy. Source: Journal of Clinical Investigation. URL: [Link][9]
-
Title: Differential effects of m1 and m2 receptor antagonists in perirhinal cortex on visual recognition memory in monkeys. Source: PMC / NIH. URL: [Link][3]
-
Title: Nicotinic and muscarinic agonists and acetylcholinesterase inhibitors stimulate a common pathway to enhance GluN2B-NMDAR responses. Source: eScholarship. URL: [Link][8]
-
Title: Muscarinic Antagonist Control of Myopia: Evidence for M4 and M1 Receptor-Based Pathways. Source: Investigative Ophthalmology & Visual Science (IOVS). URL: [Link][4]
Sources
- 1. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 2. medkoo.com [medkoo.com]
- 3. Differential effects of m1 and m2 receptor antagonists in perirhinal cortex on visual recognition memory in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirenzepine promotes the dimerization of muscarinic M1 receptors through a three-step binding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]
Technical Support Center: Pirenzepine Monohydrochloride Degradation & Analytical Interference
Welcome to the Application Support Center for Pirenzepine Monohydrochloride . As a prototypical M1-selective muscarinic receptor antagonist[1], pirenzepine is a critical pharmacological tool and therapeutic agent. However, its tricyclic dibenzodiazepinone structure and amide linkages make it susceptible to specific degradation pathways, complicating high-performance liquid chromatography (HPLC) analysis.
This guide is engineered for researchers and analytical scientists. It provides a mechanistic understanding of pirenzepine degradation, field-proven troubleshooting strategies for chromatographic interference, and a self-validating stability-indicating protocol.
Mechanistic Understanding of Pirenzepine Degradation
To successfully resolve chromatographic interference, one must first understand the causality of the degradation. Pirenzepine monohydrochloride degradation is primarily driven by hydrolysis, which follows pseudo-first-order kinetics[2].
The molecule is highly sensitive to pH extremes. The specific base catalytic rate constant (
To mitigate this, liquid preparations and analytical diluents must be strictly buffered. The optimal pH for maximum molecular stability (
Figure 1: pH-dependent degradation pathways and kinetic outcomes for Pirenzepine.
Quantitative Degradation Kinetics
The following table summarizes the thermodynamic stability of pirenzepine in aqueous solutions across various pH levels. This data dictates the boundaries of sample preparation and mobile phase selection.
| pH Level | Condition | Activation Energy ( | Estimated Shelf Life (25°C) | Analytical Implication |
| 1.1 | Acute Acid | 72.83 KJ/mol | 13.1 days | Avoid unbuffered acidic diluents (e.g., 0.1% TFA alone). |
| 5.1 | Optimal | 105.10 KJ/mol | 783.6 days | Ideal pH for sample diluent and mobile phase A. |
| 7.0 | Neutral | 74.33 KJ/mol | 58.2 days | Moderate risk of degradation during long autosampler queues. |
| 10.0 | Acute Base | 71.67 KJ/mol | 0.7 days | Do not use basic modifiers (e.g., Ammonia) in LC methods. |
Data synthesized from pseudo-first-order kinetic studies of pirenzepine hydrochloride[2].
Frequently Asked Questions (FAQs) & Troubleshooting
Q: My pirenzepine main peak is showing a leading edge or splitting. What is the root cause? A: This is a classic symptom of co-elution with a primary hydrolytic degradant. Because the degradation products often retain the core dibenzodiazepinone structure but possess altered polarity (due to ring opening or amide cleavage), they elute very closely to the intact API. Solution: Ensure your column temperature is strictly controlled (25–30°C) to prevent thermodynamic peak broadening[1]. Switch to a high-purity, fully spherical silica C18 column (e.g., NUCLEODUR C18 Gravity) to eliminate silanol interactions that cause tailing and mask co-eluting impurities[3].
Q: I am observing severe baseline drift during gradient elution, making it impossible to integrate minor impurity peaks. How can I fix this? A: Baseline drift in stability-indicating methods is usually caused by the use of phosphate buffers at low wavelengths (pirenzepine is typically detected at 264–280 nm[1][4]) or poor mobile phase blending. Solution: Replace phosphate buffers with a 0.01 mol/L Ammonium Acetate buffer adjusted to pH 5.1–5.5 with glacial acetic acid[5]. Ammonium acetate provides a highly stable baseline, excellent buffering capacity at this pH, and is fully LC-MS compatible for downstream degradant identification.
Q: Are there specific synthesis impurities or substructures in pirenzepine that interfere with degradation analysis? A: Yes. Pirenzepine contains a piperazine-like moiety. Recent regulatory scrutiny has highlighted that amine-containing substructures can be precursors to N-nitrosamine (NA) impurities[6]. These impurities can appear as unknown peaks during stability testing. Solution: If an unknown peak does not correlate with forced degradation profiles (acid/base/heat), conduct a substructure-based screening using LC-MS/MS to rule out nitrosamine contamination[6].
Figure 2: Diagnostic decision tree for resolving pirenzepine HPLC interference.
Validated Stability-Indicating HPLC Protocol
To ensure data integrity, every stability-indicating method must be a self-validating system. The following protocol utilizes the optimal thermodynamic conditions for pirenzepine to prevent in-situ degradation during analysis, while ensuring baseline separation of forced degradation products.
Phase 1: Preparation of Solutions
-
Buffer Preparation: Dissolve 0.77 g of ammonium acetate in 1000 mL of LC-grade water (0.01 M). Adjust the pH to exactly 5.1 using dilute glacial acetic acid[2][5]. Filter through a 0.22 µm membrane.
-
Diluent: Mix the pH 5.1 Ammonium Acetate Buffer and Acetonitrile in a 60:40 (v/v) ratio[5]. Causality: Using a diluent matched to the API's
prevents degradation inside the autosampler vial. -
Standard Solution: Accurately weigh Pirenzepine Monohydrochloride reference standard and dissolve in the diluent to achieve a final concentration of 1.0 mg/mL[5].
Phase 2: Forced Degradation (Sample Stressing)
To validate the method's resolving power, generate control degradants:
-
Acid Stress: Add 1.0 mL of 0.1 N HCl to 5.0 mL of standard solution. Heat at 60°C for 2 hours. Neutralize with 0.1 N NaOH.
-
Base Stress: Add 1.0 mL of 0.1 N NaOH to 5.0 mL of standard solution. Keep at room temperature for 30 minutes (due to extreme base instability[2]). Neutralize with 0.1 N HCl.
Phase 3: Chromatographic Conditions
-
Column: End-capped, fully spherical C18 column (e.g., 5 µm, 4.6 mm x 150 mm)[1][3][5].
-
Column Temperature: 30°C (Strictly controlled to prevent peak broadening)[1].
-
Mobile Phase A: 0.01 M Ammonium Acetate Buffer (pH 5.1).
-
Mobile Phase B: 100% LC-Grade Acetonitrile.
-
Gradient Program:
-
0–5 min: 10% B
-
5–20 min: Linear ramp to 60% B
-
20–25 min: Hold at 60% B
-
25–26 min: Return to 10% B
-
26–35 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 264 nm[4].
Phase 4: System Suitability Criteria (Self-Validation)
Before injecting unknown samples, the system must pass the following criteria to ensure trustworthiness:
-
Resolution (
): > 2.0 between the Pirenzepine peak and the nearest eluting degradation product (typically the primary base-catalyzed hydrolysate). -
Tailing Factor (
): 1.5 for the Pirenzepine peak. -
Relative Standard Deviation (RSD):
2.0% for five replicate injections of the standard solution[7].
Figure 3: Step-by-step workflow for the self-validating stability-indicating HPLC method.
References
-
ResearchGate. Degradation kinetics of pirenzepine hydrochloride in aqueous solution. Retrieved from:[Link]
-
National Institutes of Health (NIH). A substructure-based screening approach to uncover N-nitrosamines in drug substances. Retrieved from: [Link]
- Google Patents.CN112903833A - High performance liquid chromatography analysis method for detecting organic impurities.
-
Pharmaceuticals and Medical Devices Agency (PMDA). General Information - PMDA (System Suitability and Impurity Profiling). Retrieved from:[Link]
-
ResearchGate. Analytical profile of pirenzepine. Retrieved from:[Link]
-
Macherey-Nagel / HPLC.eu. NUCLEODUR® - HPLC Columns and Surface Modifications. Retrieved from: [Link]
Sources
- 1. Pirenzepine hydrochloride monohydrate | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. CN112903833A - High performance liquid chromatography analysis method for detecting organic impurities in dibazol - Google Patents [patents.google.com]
- 6. A substructure-based screening approach to uncover N-nitrosamines in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmda.go.jp [pmda.go.jp]
Improving the bioavailability of Pirenzepine monohydrochloride in research
Technical Support Center: Pirenzepine Monohydrochloride (PZ-HCl)
Status: Operational Role: Senior Application Scientist Subject: Bioavailability Enhancement & Experimental Troubleshooting
The Permeability Paradox: Understanding Your Molecule
Q: My Pirenzepine dissolves instantly in water, yet my in vivo bioavailability data is consistently low (<30%). Why?
A: You are encountering the classic Class III Biopharmaceutics Classification System (BCS) paradox. Pirenzepine Monohydrochloride is highly hydrophilic (LogP ~ -1.6 to 0.1) and highly soluble (>370 g/L), but it lacks the lipophilicity required to passively diffuse through the lipid bilayer of epithelial cells.
The Mechanism: PZ-HCl is a zwitterionic molecule with a basic tertiary amine (pKa ~8.2). At physiological pH (7.4), it is largely ionized.
-
Oral Route: It cannot pass transcellularly (through cells) and is too large for efficient paracellular (between cells) transport without modulation.
-
Ocular Route: The corneal epithelium is lipophilic.[1] PZ-HCl simply washes away with tear turnover before it can partition into the cornea.
The Fix: You must shift from "solubility enhancement" (which is unnecessary) to "permeability enhancement" or "retention optimization."
Ocular Delivery Optimization (Myopia & Neuropathy Research)
Q: We are seeing rapid washout in our myopia models. How do we increase corneal residence time?
A: Simple aqueous solutions of PZ-HCl have a residence time of <5 minutes. To improve this, you must employ a Mucoadhesive Retention Strategy or an Ion-Pairing Strategy .
Strategy A: Ion-Pairing with Sorbic Acid
Recent data suggests that forming a hydrophobic ion pair significantly increases corneal permeation.
-
Protocol: Mix PZ-HCl with Sorbic Acid in a 1:1 molar ratio.
-
Mechanism: The anionic carboxyl group of sorbic acid neutralizes the cationic amine of Pirenzepine. This increases the apparent partition coefficient, allowing the complex to "mask" its charge and penetrate the lipophilic corneal epithelium.
Strategy B: In Situ Gelling Systems
Use Poloxamer 407 (15-20% w/v) combined with Chitosan (0.1-0.5%).
-
Mechanism: Poloxamer is a thermosensitive polymer. It is liquid at room temperature (easier administration) but transitions to a gel at ocular temperature (32-34°C). Chitosan adds mucoadhesion by interacting with negatively charged mucin in the tear film.
Comparative Data: Formulation Efficacy
| Formulation Type | Corneal Contact Time | Apparent Permeability (Papp) | Primary Mechanism |
| PBS Solution (Control) | < 5 min | Low ( | Passive Diffusion (Poor) |
| Poloxamer 407 Gel | > 60 min | Medium ( | Reduced Washout |
| Sorbic Acid Ion-Pair | < 10 min | High ( | Increased Lipophilicity |
| Chitosan-Coated Liposome | > 120 min | Very High ( | Mucoadhesion + Permeation |
Experimental Protocol: Chitosan-Coated Liposomes
Q: I need a high-bioavailability formulation for a chronic study. Can you provide a validated protocol?
A: Below is a protocol for Chitosan-Coated Liposomes utilizing the Thin-Film Hydration method. This is superior to standard liposomes because the chitosan coating opens tight junctions and adheres to mucosal surfaces.
Critical Note: Since PZ-HCl is hydrophilic, you must hydrate the film with the drug solution. Do not add the drug to the organic solvent phase.
Step-by-Step Methodology
-
Lipid Film Formation:
-
Dissolve Soy Lecithin and Cholesterol (Ratio 12:1 w/w) in Chloroform/Methanol (3:1 v/v).
-
Evaporate solvent using a rotary evaporator at 45°C (above the lipid transition temperature, Tm) until a thin, dry film forms.
-
Tip: Flush with Nitrogen gas to remove trace solvents.
-
-
Hydration (Drug Loading):
-
Dissolve Pirenzepine HCl (10 mg/mL) in Phosphate Buffered Saline (PBS, pH 7.4).
-
Add this aqueous solution to the dry lipid film.
-
Rotate flask at 60°C for 1 hour. The film will peel off and form Multilamellar Vesicles (MLVs).
-
-
Size Reduction:
-
Sonicate the suspension (Probe sonicator) for 10 minutes (cycles of 30s ON / 10s OFF) to form Small Unilamellar Vesicles (SUVs).
-
Target Size: 100–200 nm.
-
-
Chitosan Coating:
-
Prepare a 0.5% Chitosan solution in 1% Acetic Acid.
-
Add the liposomal suspension dropwise to the Chitosan solution under magnetic stirring (Ratio 1:1 v/v).
-
Stir for 1 hour at room temperature.
-
-
Purification:
-
Centrifuge at 15,000 rpm for 30 mins to remove unencapsulated drug. Resuspend the pellet.
-
Caption: Workflow for preparing Chitosan-Coated Liposomes. Note the hydration step is critical for hydrophilic drug entrapment.
Analytical Troubleshooting (HPLC)
Q: My HPLC peaks for Pirenzepine are tailing badly (Asymmetry > 1.5). Is my column broken?
A: Likely not. Pirenzepine is a basic amine. The tailing is caused by the interaction of the positively charged amine with residual acidic silanol groups (Si-OH) on the silica backbone of your C18 column.
Troubleshooting Checklist:
-
Mobile Phase pH:
-
Diagnosis: If pH is near the pKa (8.2), the drug is partially ionized, causing peak broadening.
-
Solution: Adjust pH to 2.5 - 3.0 using Phosphate buffer. At this pH, silanol groups are protonated (neutral) and will not bind the drug.
-
-
Add an Ion-Pairing Agent:
-
Add a Silanol Blocker:
-
Solution: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol binding sites, "blocking" them from the drug.
-
Recommended HPLC Conditions:
-
Column: C18 End-capped (5 µm, 150 x 4.6 mm).
-
Mobile Phase: Methanol : Phosphate Buffer (pH 3.0) + 5mM Sodium Pentanesulfonate (40:60 v/v).
-
Detection: UV at 280 nm.
Strategic Formulation Logic
Use the following logic flow to determine the correct formulation strategy based on your target tissue.
Caption: Decision tree for selecting Pirenzepine formulation strategies based on delivery route and biological barriers.
References
-
PubChem. (2025).[5] Pirenzepine monohydrate | C19H23N5O3.[5] National Library of Medicine. [Link]
-
Tu, J., et al. (2005).[6] HPLC determination of pirenzepine dihydrochloride in rabbit aqueous humor. Journal of Chromatography B. [Link]
-
Ren, T., et al. (2017). Ion-paired pirenzepine-loaded micelles as an ophthalmic delivery system for the treatment of myopia. Nanomedicine: Nanotechnology, Biology and Medicine. [Link]
-
Thanou, M., et al. (2001). Chitosan and its derivatives as intestinal absorption enhancers. Advanced Drug Delivery Reviews. [Link]
-
Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC?. Technical Guide. [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and molecular interaction of organic solvent-free piperine pro-liposome from soy lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirenzepine monohydrate | C19H23N5O3 | CID 89837055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC determination of pirenzepine dihydrochloride in rabbit aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pirenzepine Monohydrochloride vs. Atropine in Myopia Research: A Comparative Guide for Drug Development
As the global prevalence of myopia accelerates, pharmacological intervention has shifted from a theoretical concept to a clinical necessity. For researchers and drug development professionals, identifying the optimal muscarinic acetylcholine receptor (mAChR) antagonist requires balancing anti-myopic efficacy with ocular tolerability.
This guide provides an objective, data-driven comparison between Atropine (the non-selective gold standard) and Pirenzepine monohydrochloride (an M1-selective alternative). By dissecting their receptor affinities, clinical trial data, and experimental methodologies, this guide serves as a foundational resource for designing next-generation myopia control therapeutics.
Mechanistic Foundations: The Causality of Receptor Selectivity
The pathological mechanism of myopia involves excessive axial elongation of the eye, driven by complex signaling cascades originating in the retina and terminating in scleral extracellular matrix (ECM) remodeling[1]. Anticholinergic drugs disrupt this process, but their utility is dictated by their specific receptor binding profiles.
Atropine: Non-Selective Blockade
Atropine is a broad-spectrum, reversible antagonist that binds with high affinity to all five muscarinic receptor subtypes (M1–M5)[2].
-
The Efficacy Pathway: Blockade of muscarinic receptors in the retina and sclera (likely M1 and M4) prevents axial elongation by modulating scleral glycosaminoglycan synthesis[3][4].
-
The Causality of Side Effects: Because atropine indiscriminately blocks M3 receptors—which are highly concentrated in the ciliary body and iris sphincter—it paralyzes accommodation (cycloplegia) and dilates the pupil (mydriasis)[1][5]. This causes severe photophobia and blurred near vision at high concentrations (e.g., 1%).
Pirenzepine: M1/M4 Selective Targeting
Pirenzepine was investigated as a "designer atropine" to isolate the anti-myopic benefits from the accommodative side effects[5].
-
The Efficacy Pathway: Pirenzepine is highly selective for the M1 receptor, with a secondary affinity for the M4 receptor[2][3]. Animal models confirm that inhibiting M1 and M4 pathways successfully halts experimental myopia[3][6].
-
The Causality of Tolerability: Because pirenzepine has minimal affinity for the M3 receptor, it largely bypasses the iris and ciliary muscle[5][7]. Consequently, it induces significantly less pupil dilation and loss of accommodation compared to equipotent doses of atropine[7].
Muscarinic receptor signaling pathway comparing Atropine and Pirenzepine.
Clinical Efficacy & Tolerability Data
When evaluating these compounds for clinical development, researchers must weigh the absolute reduction in spherical equivalent (SE) progression against patient retention rates.
In rigorous multicenter, double-masked, placebo-controlled trials, 2% Pirenzepine ophthalmic gel demonstrated a ~50% reduction in myopia progression over one year (-0.26 D progression vs. -0.53 D in placebo)[5][8]. Over a two-year period, the pirenzepine group progressed by -0.58 D compared to -0.99 D in the control group[8].
However, formulation challenges impacted its clinical trajectory. While it avoided severe photophobia, 11% of subjects in the pirenzepine trials withdrew during the first year due to adverse events, primarily related to the gel vehicle (residue on eyelids, asymptomatic conjunctival reactions, and mild near-vision blur)[5][8]. Conversely, low-dose Atropine (0.01%) has achieved widespread off-label adoption due to its formulation as a simple aqueous drop with minimal side effects, despite potentially lower efficacy in halting axial elongation compared to higher doses[1].
Quantitative Comparison Table
| Pharmacological Agent | Receptor Target | 1-Year Efficacy (SE Progression) | Axial Length Control | Key Adverse Effects | Clinical / Trial Status |
| Atropine 1% | M1–M5 | ~80% reduction[1] | High | Severe photophobia, cycloplegia | Off-label (Limited by side effects) |
| Atropine 0.01% | M1–M5 | ~60% reduction[1] | Low to Moderate | Minimal (highly tolerable) | Widely used off-label |
| Pirenzepine 2% Gel | M1 (Partial M4) | ~50% reduction (-0.26 D)[5] | Moderate | Gel residue, mild near blur | Phase II completed[5] |
Experimental Methodologies in Preclinical Research
To validate novel anti-myopic compounds, researchers rely on the Form-Deprivation Myopia (FDM) mammalian model. By degrading the retinal image using a translucent occluder, researchers stimulate a visually-driven feedback loop that reliably induces axial elongation, mimicking human myopia[3][9].
The following protocol details a self-validating experimental system used to test the dose-dependent efficacy of Pirenzepine in Guinea Pigs, ensuring that observed effects are strictly pharmacological and not artifacts of natural eye growth.
Protocol: Form-Deprivation Myopia (FDM) Induction and Pharmacological Validation
1. Baseline Biometric Validation (Day 0)
-
Action: Perform A-scan ultrasonography and eccentric infrared photorefraction on both eyes of the animal subjects.
-
Causality: Establishes a baseline axial length (AL) and vitreous chamber depth (VCD). This ensures that any subsequent anatomical changes are accurately quantified against the animal's natural starting state.
2. Monocular Deprivation (Internal Control Establishment)
-
Action: Suture a translucent occluder over the right eye (Treated Eye). Leave the left eye unoccluded (Control Eye).
-
Causality: The unoccluded left eye acts as an internal, self-validating control. Because systemic variables (e.g., age, genetics, nutrition) affect both eyes equally, comparing the treated eye to the contralateral control eye isolates the specific impact of visual deprivation and localized drug application[3].
3. Pharmacological Dosing (Dose-Dependency Check)
-
Action: Divide subjects into cohorts receiving daily topical administration of 1%, 2%, or 4% Pirenzepine ophthalmic solution, a positive control (Atropine), and a negative control (Saline)[9].
-
Causality: Testing multiple concentrations is critical for establishing a dose-response curve. If the 4% solution inhibits axial elongation more effectively than the 1% solution, it validates that the mechanism of action is receptor-driven rather than a placebo or vehicle effect[9].
4. Endpoint Analysis & Histopathology (Day 14-21)
-
Action: Remove occluders. Repeat A-scan biometry. Enucleate eyes for histopathological examination of the retina, choroid, and sclera.
-
Causality: Biometry confirms the primary endpoint (e.g., 2% Pirenzepine yielded only 0.009 mm of VCD elongation vs. 0.064 mm in saline controls)[9]. Histopathology acts as a safety validation, ensuring the drug inhibited growth via ECM modulation rather than inducing localized tissue toxicity[9].
Experimental workflow for Form-Deprivation Myopia (FDM) in mammalian models.
Conclusion & Future Directions for Drug Developers
The comparison between Atropine and Pirenzepine highlights a critical paradigm in ophthalmic drug development: mechanistic elegance must be paired with delivery optimization.
While Atropine remains the clinical standard due to the ease of low-dose aqueous formulations, its non-selective nature makes it a blunt instrument[1]. Pirenzepine proves that selective M1/M4 antagonism can successfully uncouple myopia control from severe accommodative paralysis[3][5]. However, the high dropout rates associated with Pirenzepine's 2% gel formulation underscore the need for advanced drug delivery systems[5][8].
For researchers, future opportunities lie in developing highly selective M1/M4 antagonists formulated in sustained-release matrices or nanoparticle-based aqueous drops, effectively merging the mechanistic precision of Pirenzepine with the clinical tolerability of low-dose Atropine.
References
-
Biological Mechanisms of Atropine Control of Myopia - PMC - NIH. Source: nih.gov. URL: [Link]
-
The Role of Atropine in Preventing Myopia Progression - Encyclopedia.pub. Source: encyclopedia.pub. URL: [Link]
-
Pirenzepine showing promise in clinical trials for topical myopia treatment - Healio. Source: healio.com. URL: [Link]
-
Evidence for M4 and M1 Receptor-Based Pathways in the Inhibition of Experimentally-Induced Axial Myopia in the Tree Shrew | IOVS. Source: arvojournals.org. URL: [Link]
-
Muscarinic antagonist control of myopia: evidence for M4 and M1 receptor-based pathways in the inhibition of experimentally-induced axial myopia in the tree shrew - PubMed. Source: nih.gov. URL: [Link]
-
Controlling myopia progression in children and adolescents | AHMT - Dove Medical Press. Source: dovepress.com. URL: [Link]
-
Effect of pirenzepine ophthalmic solution on form-deprivation myopia in the guinea pigs. Source: nih.gov. URL: [Link]
-
Effects of Pirenzepine on Pupil Size and Accommodation in Rhesus Monkeys - PMC. Source: nih.gov. URL: [Link]
-
Two-year multicenter, randomized, double-masked, placebo-controlled, parallel safety and efficacy study, of 2% pirenzepine ophthalmic gel in children with myopia - ResearchGate. Source: researchgate.net. URL: [Link]
Sources
- 1. Biological Mechanisms of Atropine Control of Myopia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Atropine in Preventing Myopia Progression | Encyclopedia MDPI [encyclopedia.pub]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Effects of Pirenzepine on Pupil Size and Accommodation in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirenzepine showing promise in clinical trials for topical myopia treatment [healio.com]
- 6. Muscarinic antagonist control of myopia: evidence for M4 and M1 receptor-based pathways in the inhibition of experimentally-induced axial myopia in the tree shrew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pirenzepine ophthalmic solution on form-deprivation myopia in the guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison: Pirenzepine monohydrochloride vs. Next-Generation M1 Antagonists
Executive Summary
Pirenzepine monohydrochloride has long served as the reference standard for defining M1 muscarinic receptor pharmacology. Historically significant for distinguishing M1 (neural/gastric) from M2 (cardiac) and M3 (glandular/smooth muscle) subtypes, it remains a critical tool for peripheral M1 interrogation. However, the emergence of highly selective small molecules like VU0255035 and peptide toxins like MT7 has redefined the landscape of receptor subtype selectivity.
This guide provides a technical comparison of Pirenzepine against its primary alternatives, focusing on binding affinity (
The Reference Standard: Pirenzepine Monohydrochloride
Pirenzepine is a hydrophilic, tricyclic benzodiazepine derivative. It acts as a competitive antagonist at the orthosteric binding site of the M1 muscarinic acetylcholine receptor.
-
Mechanism: Orthosteric competitive antagonist.
-
Affinity (
): ~10–20 nM at M1 receptors. -
Selectivity: Moderate. It exhibits approximately 20 to 30-fold selectivity for M1 over M2/M3 subtypes.
-
Physicochemical Properties: High water solubility (~10 mg/mL in PBS).[1][2]
-
Key Limitation: Due to its hydrophilicity and ionization at physiological pH, Pirenzepine exhibits poor blood-brain barrier (BBB) penetration . It is ideal for peripheral assays (e.g., gastric acid secretion) but requires intracerebroventricular (ICV) injection for central nervous system (CNS) studies.
Comparative Analysis: Alternatives & Competitors
A. Telenzepine: The High-Affinity Analog
Telenzepine is a structural analog of Pirenzepine (thiophene ring replaces the benzene ring). It retains the pharmacological profile of Pirenzepine but offers significantly higher potency.[3]
-
Performance vs. Pirenzepine: Telenzepine is 4–10 times more potent (
~0.94 nM). -
Kinetics: It exhibits a much slower dissociation rate (
~46 min) compared to the rapid dissociation of Pirenzepine. This makes it superior for experiments requiring prolonged receptor blockade. -
Stereochemistry: The (+)-enantiomer is the active form.
B. VU0255035: The CNS-Penetrant Tool
Developed to address the poor CNS penetration of classic antagonists, VU0255035 is a novel small molecule with a distinct scaffold.
-
Performance vs. Pirenzepine: While its affinity (
~15 nM) is comparable to Pirenzepine, its selectivity is superior (>75-fold vs. M2–M5). -
Critical Advantage: Systemic CNS Bioavailability. Unlike Pirenzepine, VU0255035 crosses the BBB efficiently, making it the preferred choice for in vivo behavioral studies (e.g., cognition, seizures) via intraperitoneal (IP) administration.
C. Muscarinic Toxin 7 (MT7): The Precision Peptide
Derived from Green Mamba venom (Dendroaspis angusticeps), MT7 is the "nuclear option" for selectivity.
-
Mechanism: High-affinity allosteric modulator. It binds to an extracellular allosteric site that sterically hinders the orthosteric site, effectively functioning as an insurmountable antagonist.
-
Performance vs. Pirenzepine: Unmatched selectivity (>10,000-fold). It binds M1 with sub-nanomolar affinity and has virtually no interaction with M2–M5.
-
Use Case: Validation of "pure" M1 signals in tissues with high expression of mixed subtypes (e.g., M1/M3 in salivary glands).
Data Summary & Selection Guide
Table 1: Comparative Pharmacological Profile
| Compound | Type | Affinity ( | Selectivity (M1 vs M2/M3) | BBB Penetration | Solubility | Primary Application |
| Pirenzepine | Small Molecule | ~10–20 nM | Moderate (~20-fold) | Poor | High (Water) | Peripheral M1 standard; Gastric assays. |
| Telenzepine | Small Molecule | ~1 nM | Moderate (~25-fold) | Poor | Moderate | High-potency peripheral blockade; Slow dissociation. |
| VU0255035 | Small Molecule | ~15 nM | High (>75-fold) | Good | Low (DMSO) | In vivo CNS studies; Behavioral pharmacology. |
| MT7 | Peptide Toxin | < 0.1 nM | Extreme (>10,000-fold) | None | High (Buffer) | Absolute subtype confirmation; Tissue validation. |
| Atropine | Alkaloid | ~1 nM | None (Non-selective) | Good | High | Non-selective control (Total mAChR block). |
Figure 1: Selection Logic Tree (DOT Visualization)
Caption: Decision matrix for selecting the appropriate M1 antagonist based on experimental constraints (CNS access, selectivity requirements).
Experimental Workflows
Protocol A: Radioligand Competition Binding Assay
Objective: Determine the affinity (
Reagents:
-
Membrane Prep: CHO-K1 cells stably expressing human M1 receptor.
-
Radioligand: [³H]-NMS (0.2 nM final concentration).[4]
-
Non-specific Control: Atropine (1 µM).
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
Step-by-Step:
-
Preparation: Dilute membranes to optimal protein concentration (determined by linearity testing) in assay buffer.
-
Incubation: In a 96-well plate, add:
-
50 µL Test Compound (Pirenzepine/Telenzepine/VU0255035) in serial dilution (e.g.,
to M). -
50 µL [³H]-NMS.
-
100 µL Membrane suspension.
-
-
Equilibrium: Incubate for 120 minutes at 27°C (Room Temp). Note: Telenzepine requires longer incubation (up to 4 hours) due to slow association kinetics.
-
Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Detection: Add liquid scintillant and count radioactivity.
-
Analysis: Fit data to a one-site competition model. Calculate
using the Cheng-Prusoff equation: .
Protocol B: Functional Calcium Mobilization (FLIPR)
Objective: Assess functional antagonism of Gq-coupled M1 signaling.
Step-by-Step:
-
Seeding: Plate M1-expressing cells in black-walled, clear-bottom 384-well plates (10k cells/well). Incubate overnight.
-
Dye Loading: Aspirate media and add Calcium-6 dye (Molecular Devices) or Fluo-4 AM in HBSS/HEPES buffer + 2.5 mM Probenecid. Incubate 1 hour at 37°C.
-
Antagonist Addition: Add Pirenzepine or competitor (10 µL, 3x concentration). Incubate 15 minutes.
-
Agonist Challenge: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject Acetylcholine (
concentration). -
Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.
-
Analysis: Calculate
based on inhibition of the peak calcium response.
Mechanistic Visualization
The M1 receptor couples primarily to the
Caption: Signal transduction pathway of the M1 receptor and the blocking point of Pirenzepine.
References
-
Comparison of Pirenzepine and Telenzepine binding kinetics. Title: Interaction of telenzepine with muscarinic receptors in mammalian sympathetic ganglia. Source: NIH / PubMed URL:[Link]
-
Discovery and Selectivity of VU0255035. Title: A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning. Source: Molecular Pharmacology (PMC) URL:[Link]
-
Muscarinic Toxin 7 (MT7) Selectivity and Mechanism. Title: Structure and selectivity engineering of the M1 muscarinic receptor toxin complex.[5] Source: Science / PMC URL:[Link]
-
Pirenzepine BBB Permeability. Title: Central oxotremorine antagonist properties of pirenzepine.[6] Source: NIH / PubMed URL:[Link]
-
General Radioligand Binding Protocols for M1. Title: Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes. Source: Journal of Neuroimmunology URL:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Pirenzepine (hydrochloride) | CAS 29868-97-1 | Cayman Chemical | Biomol.com [biomol.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity [mdpi.com]
- 5. Structure and selectivity engineering of the M1 muscarinic receptor toxin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central oxotremorine antagonist properties of pirenzepine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the M1 Selectivity of Pirenzepine Monohydrochloride: A Comparative Guide in Modern Experimental Models
Introduction
Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein-coupled receptors comprising five distinct subtypes (M1–M5) that mediate a vast array of central and peripheral physiological functions. Achieving subtype-selective pharmacological modulation has historically been a significant hurdle in drug development due to the highly conserved orthosteric binding site across all mAChRs.
Pirenzepine monohydrochloride represents a landmark in muscarinic pharmacology as the first antagonist discovered to exhibit pronounced subtype selectivity, specifically favoring the M1 receptor. This guide provides a rigorous, data-driven comparison of Pirenzepine against other muscarinic antagonists (such as Atropine, Telenzepine, and AF-DX 116) and outlines self-validating experimental protocols for confirming its M1 selectivity in modern in vitro models.
Mechanistic Grounding: The Causality of M1 Selectivity
Unlike classic non-selective antagonists like Atropine, Pirenzepine features a unique tricyclic structure that allows it to exploit subtle conformational differences in the M1 receptor's binding pocket.
The downstream signaling consequences of this binding are profound. M1, M3, and M5 receptors couple to Gq/11 proteins to activate phospholipase C (PLC), leading to IP3 generation and intracellular calcium mobilization. In contrast, M2 and M4 receptors couple to Gi/o proteins to inhibit adenylate cyclase. Pirenzepine effectively blocks the Gq-coupled M1 pathway at low nanomolar concentrations. Furthermore, at higher concentrations where it binds M2 receptors, Pirenzepine acts as an inverse agonist—actively reducing basal GTPase activity—whereas Atropine acts merely as a neutral antagonist[1].
M1 Receptor Gq-Coupled Signaling Pathway and Pirenzepine Inhibition.
Quantitative Comparison of Muscarinic Antagonists
To establish a reliable experimental model, researchers must select antagonists based on their inhibition constant (Ki) profiles. The table below summarizes the binding affinities of Pirenzepine compared to key alternatives at human cloned muscarinic receptors.
| Antagonist | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | Primary Selectivity |
| Pirenzepine | ~6.3 | ~251 | ~158 | ~39 | M1 Selective |
| Telenzepine | ~0.2 | ~8.0 | ~5.0 | ~1.5 | M1 Selective (High Potency) |
| Atropine | ~0.3 - 2.0 | ~0.3 - 2.0 | ~0.3 - 2.0 | ~0.3 - 2.0 | Non-selective |
| AF-DX 116 | ~830 | ~50 | ~2000 | ~800 | M2 Selective |
Data derived from competitive radioligand binding assays. Pirenzepine demonstrates the highest affinity for the M1 receptor protein, with negative log Ki values of 8.2 (M1), 6.6 (M2), 6.8 (M3), and 7.4 (M4)[2]. Telenzepine, a structural analog, exhibits a similar M1-selective profile but is approximately 25 to 50 times more potent on a molar basis[3]. Atropine remains non-selective across all subtypes[4], while AF-DX 116 is preferentially selective for the M2 receptor[1][2].
Experimental Protocols: A Self-Validating System
To rigorously validate the M1 selectivity of Pirenzepine or benchmark a novel compound against it, researchers must utilize models that isolate specific receptor subtypes.
Causality of Model Selection: Historically, tissue preparations (e.g., bovine cerebral cortex vs. tracheal smooth muscle) were used to study muscarinic receptors[4]. However, native tissues natively express mixed receptor populations (e.g., M1 and M4 in the cortex), which confounds the binding data and masks true subtype selectivity. Modern best practice dictates the use of Chinese Hamster Ovary (CHO-K1) cells stably transfected with individual cloned human muscarinic receptors (hM1–hM5)[5][6]. This isolates the variable, ensuring that binding affinities are intrinsically tied to a single, well-defined receptor subtype.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the equilibrium dissociation constant (Ki) of Pirenzepine by measuring its ability to displace a non-selective radioligand.
Causality of Reagent Choices: In radioligand competition assays, [3H]N-methylscopolamine ([3H]NMS) is preferred over [3H]quinuclidinyl benzilate ([3H]QNB) for intact cells or specific membrane preparations because [3H]NMS is hydrophilic and does not readily cross cell membranes, thereby exclusively labeling cell-surface receptors[1]. Furthermore, the addition of GTP or its non-hydrolyzable analogs (e.g., GppNHp) is a critical protocol standard. GTP uncouples the receptor from the G-protein, shifting the receptor population to a uniform low-affinity state for agonists, which clarifies the binding kinetics of antagonists and inverse agonists like Pirenzepine[1].
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO-K1 cells expressing the hM1 receptor. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of [3H]NMS (final concentration ~0.2 nM, near its Kd).
-
50 µL of Pirenzepine at varying concentrations (ranging from 0.1 nM to 10 µM) to generate a full dose-response curve.
-
100 µL of membrane suspension (approx. 10-20 µg protein/well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to ensure the binding reaches equilibrium.
-
Separation (Rapid Filtration): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding.
-
Washing: Wash the filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add liquid scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression (one-site competition model). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).
Step-by-step workflow for competitive radioligand binding assays.
Protocol 2: Functional IP1 Accumulation Assay
While binding assays confirm affinity, functional assays confirm the mode of action (antagonism). Since M1 couples to Gq, activating PLC and generating IP3 (which rapidly degrades to IP1), measuring IP1 accumulation in the presence of Lithium chloride (LiCl) provides a stable, quantifiable readout of M1 activation.
Step-by-Step Methodology:
-
Cell Seeding: Plate hM1-expressing CHO-K1 cells in a 384-well plate (10,000 cells/well) and incubate overnight.
-
Antagonist Pre-incubation: Remove culture media. Add stimulation buffer containing LiCl (to inhibit inositol monophosphatase). Add varying concentrations of Pirenzepine and incubate for 30 minutes at 37°C.
-
Agonist Challenge: Add a sub-maximal concentration (EC80) of Acetylcholine or Carbachol to all wells. Incubate for an additional 60 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (Anti-IP1 Cryptate and IP1-d2).
-
Measurement: Read the plate on a time-resolved fluorescence microplate reader. Pirenzepine will produce a rightward shift in the agonist dose-response curve, confirming competitive antagonism.
Conclusion
Pirenzepine monohydrochloride remains a foundational tool compound for validating M1 receptor pharmacology. By utilizing cloned human receptor models and rigorous radioligand and functional workflows, researchers can confidently benchmark novel muscarinic modulators against Pirenzepine's established selectivity profile.
References
-
Muscarinic Control of Histamine Release from Airways - ATS Journals Source: atsjournals.org URL:2
-
Pirenzepine hydrochloride monohydrate | Benchchem Source: benchchem.com URL:5
-
Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed Source: nih.gov URL:4
-
Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PubMed Source: nih.gov URL:1
-
The use of a modified[3H]4-DAMP radioligand binding assay with increased selectivity for muscarinic M3 receptor shows that cort - Ovid Source: ovid.com URL:6
-
Telenzepine is at least 25 times more potent than pirenzepine--a dose response and comparative secretory study in man - PMC Source: nih.gov URL:3
Sources
- 1. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Telenzepine is at least 25 times more potent than pirenzepine--a dose response and comparative secretory study in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirenzepine hydrochloride monohydrate | Benchchem [benchchem.com]
- 6. ovid.com [ovid.com]
Cross-Validation of Pirenzepine Monohydrochloride: A Comparative Guide to M1 Receptor Assays Across Cell Lines
As a Senior Application Scientist, I frequently observe preclinical research programs stall due to irreproducible pharmacological data. When evaluating muscarinic antagonists like Pirenzepine monohydrochloride, relying solely on a single recombinant cell line often yields skewed pharmacological parameters. To establish true drug potency, we must cross-validate compound performance across different cellular contexts.
This guide provides an objective comparison of Pirenzepine against alternative antagonists, details the causality behind cell line selection, and outlines a self-validating experimental protocol for quantifying receptor blockade.
Mechanistic Rationale & Target Engagement
Pirenzepine monohydrochloride is a classical, selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR) 1. Unlike M2 or M4 receptors which couple to Gi/o proteins, the M1 receptor couples primarily to the Gq/11 pathway. Upon agonist binding, the Gq alpha subunit stimulates Phospholipase C (PLC), which cleaves PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a rapid release of intracellular calcium (
Fig 1: M1 Muscarinic Receptor Gq-coupled signaling pathway and Pirenzepine blockade mechanism.
Comparative Pharmacological Profiling
When designing an assay, selecting the appropriate reference antagonist is critical. While Pirenzepine is highly selective for M1 over M3, other compounds like Telenzepine offer higher absolute potency, and Atropine serves as a universal pan-muscarinic baseline.
| Antagonist | Selectivity Profile | Target Receptor | Binding Affinity ( | Clinical / Experimental Utility |
| Pirenzepine | M1 Selective | M1 | ~16.0 2 | Gold standard for isolating M1-specific pathways in mixed-receptor tissues. |
| M3 | ~400.0 2 | |||
| Telenzepine | M1 Selective | M1 | ~2.4 3 | Used when higher potency is required; structurally related to pirenzepine. |
| M2 | ~3.7 3 | |||
| Atropine | Non-selective | Pan-mAChR | < 1.0 | Universal positive control for total muscarinic blockade. |
Cell Line Selection: The Causality of Receptor Reserve
The most common failure point in GPCR antagonist profiling is ignoring the physiological context of the cell line. We cross-validate Pirenzepine using two distinct models:
-
CHO-M1 (Recombinant Overexpression): Chinese Hamster Ovary cells stably transfected with the human CHRM1 gene.
-
The Causality: Artificial overexpression yields a massive receptor density (
). This provides an excellent signal-to-noise ratio for high-throughput screening. However, it creates a "receptor reserve" (spare receptors). Because only a fraction of the receptors needs to be activated to achieve a maximal calcium response, a competitive antagonist like Pirenzepine will appear artificially less potent (yielding a right-shifted, higher apparent ).
-
-
SH-SY5Y (Endogenous Expression): A human neuroblastoma cell line expressing native levels of M1 and M3 receptors.
-
The Causality: This line reflects the natural stoichiometry between M1 receptors and intracellular G-proteins. Testing Pirenzepine here eliminates the receptor reserve artifact, providing a true reflection of physiological potency and validating the compound's therapeutic window.
-
Self-Validating Experimental Protocol: Intracellular Calcium Mobilization
To accurately measure Pirenzepine's
Fig 2: Self-validating high-throughput workflow for intracellular calcium mobilization assay.
Step-by-Step Methodology
Step 1: Cell Seeding & Preparation
-
Action: Seed CHO-M1 cells at 20,000 cells/well (or SH-SY5Y at 40,000 cells/well) in 384-well clear-bottom, black-walled microplates. Incubate overnight at 37°C, 5%
. -
Causality: Black walls prevent well-to-well optical crosstalk (light scattering) during fluorescence excitation, while the clear bottom allows for bottom-read detection essential for adherent cell monolayers.
Step 2: Dye Loading
-
Action: Remove culture media and add 20 µL of Dye Loading Buffer (HBSS containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is a cell-permeable ester. Once inside, intracellular esterases cleave the AM group, trapping the fluorophore. Probenecid is strictly required to inhibit organic anion transporters (e.g., MRP1) that would otherwise actively pump the cleaved dye out of the cell, causing severe baseline fluorescence drift.
Step 3: Antagonist Pre-Incubation
-
Action: Wash cells to remove extracellular dye. Add Pirenzepine monohydrochloride (serially diluted from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature.
-
Causality: Pirenzepine is a competitive antagonist. Pre-incubating allows the system to reach thermodynamic equilibrium. If the agonist is added simultaneously with the antagonist, the apparent
will be artificially high because the rapid calcium transient occurs faster than the antagonist's association rate.
Step 4: Agonist Stimulation & Kinetic Reading
-
Action: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Inject Acetylcholine at its pre-determined
concentration while simultaneously recording fluorescence (Excitation 488 nm / Emission 525 nm) at 1-second intervals for 3 minutes. -
Causality: Using the
of the agonist ensures a robust signal while remaining sensitive to competitive blockade. Using a saturating agonist dose ( ) would require exponentially higher antagonist concentrations to achieve blockade, distorting the dose-response curve.
Built-In Validation Controls (The Self-Validating Matrix)
To ensure the integrity of the data, every plate must pass the following internal checks:
-
Control: Wells receiving
Acetylcholine with no antagonist. Validates maximum physiological response and dye loading efficiency. -
Baseline Control: Wells receiving assay buffer only. Validates that the mechanical injection does not cause shear-stress-induced calcium release.
-
Z'-Factor Calculation: Calculated between the
and Baseline controls. A Z'-factor > 0.5 mathematically guarantees that the assay's dynamic range and variance are suitable for accurate determination.
References
-
Selectivity of oxomemazine for the M1 muscarinic receptors - PubMed (NIH). Available at: 2
-
What is the mechanism of Pirenzepine Hydrochloride? - PatSnap Synapse. Available at: 1
-
HIGH AFFINITY ACYLATING ANTAGONISTS FOR MUSCARINIC RECEPTORS - PMC (NIH). Available at: 3
Sources
Pirenzepine Monohydrochloride vs. Alternative Anti-Ulcer Agents: A Mechanistic and Experimental Guide
The pharmacological management of peptic ulcer disease and gastric hypersecretion relies on disrupting the signaling cascades that drive parietal cell acid production. While Proton Pump Inhibitors (PPIs) and Histamine H2-receptor antagonists have dominated modern therapeutic protocols, Pirenzepine monohydrochloride —a selective M1 muscarinic receptor antagonist—offers a distinct mechanistic intervention point.
This guide provides an objective, data-driven comparison of Pirenzepine against other anti-ulcer agents (such as Cimetidine and Omeprazole), detailing their mechanistic divergence, quantitative pharmacodynamics, and the experimental protocols used to validate their efficacy.
Mechanistic Divergence: Receptor Selectivity and Downstream Effects
Gastric acid secretion is synergistically regulated by three primary secretagogues: acetylcholine (neural), histamine (paracrine), and gastrin (endocrine). The efficacy of an anti-ulcer agent depends entirely on which axis it disrupts.
Pirenzepine (M1 Muscarinic Antagonist)
Pirenzepine is a hydrophilic tricyclic compound that selectively blocks M1 muscarinic receptors[1]. These receptors are localized on intramural ganglia and enterochromaffin-like (ECL) cells. By antagonizing M1 receptors, Pirenzepine blunts the vagally-mediated release of acetylcholine, subsequently preventing the stimulation of ECL cells to release histamine[1]. Because it is highly selective for M1 over M2/M3 subtypes, it reduces gastric acid secretion without inducing the severe systemic anticholinergic side effects (e.g., tachycardia, smooth muscle paralysis) typical of non-selective agents like atropine[2].
Cimetidine (H2-Receptor Antagonist)
Cimetidine acts downstream of the vagal pathway. It competitively binds to H2 receptors directly on the basolateral membrane of the parietal cell. This blockade prevents histamine from activating adenylate cyclase, thereby reducing intracellular cAMP levels and halting the activation of the proton pump.
Omeprazole (Proton Pump Inhibitor)
Omeprazole bypasses all upstream receptor signaling. As a prodrug, it concentrates in the acidic secretory canaliculi of the parietal cell, where it converts to an active sulfenamide. This active form creates irreversible disulfide bonds with the
Gastric acid secretion pathways and targeted inhibitor intervention points.
Quantitative Pharmacodynamics
To objectively compare these agents, we must look at their binding kinetics and physiological impacts. Pirenzepine demonstrates a high affinity for the human M1 receptor with a dissociation constant (
Table 1: Comparative Pharmacological Profiles
| Pharmacological Agent | Primary Target | Mechanism of Action | Target Affinity ( | Impact on Serum Gastrin |
| Pirenzepine | M1 Muscarinic Receptor | Competitive Antagonist | ~20-27 nM (M1) / 1.14 µM (M2) | Suppresses |
| Cimetidine | H2 Histamine Receptor | Competitive Antagonist | ~0.8 µM | Mild Increase |
| Omeprazole | Irreversible Covalent Inhibitor | N/A (Covalent binding) | Significant Increase |
Experimental Methodologies for Comparative Validation
To rigorously evaluate the efficacy and selectivity of these agents, researchers rely on highly controlled in vitro and in vivo assays. The following protocols represent the gold standard for validating the mechanisms outlined above.
Protocol 1: Radioligand Competition Binding Assay (Receptor Selectivity)
Objective: Determine the dissociation constant (
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize cerebral cortex tissue (rich in M1 receptors) and cardiac tissue (rich in M2 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.5 nM
-QNB and varying concentrations of Pirenzepine (ranging from 0.1 nM to 10 µM). Incubate at 25°C for 60 minutes to ensure thermodynamic equilibrium. -
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through glass-fiber filters (GF/B) pre-soaked in 0.1% polyethylenimine. This step separates the receptor-bound radioligand from the free radioligand in solution.
-
Washing: Wash the filters three times with 3 mL of ice-cold buffer to eliminate non-specific background binding.
-
Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the displacement curve. Calculate the
using non-linear regression, and convert to using the Cheng-Prusoff equation: .
Radioligand binding assay workflow for determining M1 receptor affinity.
Protocol 2: Modified Sham-Feeding (MSF) Assay (In Vivo Efficacy)
Objective: Compare the antisecretory efficacy of Pirenzepine and Cimetidine under vagally stimulated conditions. Causality & Trustworthiness: Modified Sham-Feeding (chewing and spitting out appetizing food without swallowing) isolates the cephalic phase of gastric secretion, which is exclusively mediated by the vagus nerve. This creates a self-validating system to test M1 antagonists: if an H2-antagonist fails to fully suppress acid in a patient, it is often due to vagal override. Introducing an M1 antagonist should neutralize this specific pathway[3].
Step-by-Step Methodology:
-
Subject Preparation: Fast subjects for 12 hours. Insert a nasogastric tube under fluoroscopic guidance to continuously aspirate gastric contents.
-
Basal Collection: Aspirate gastric juice in 15-minute intervals for 1 hour to establish the Basal Acid Output (BAO).
-
Drug Administration: Administer an intravenous infusion of either Pirenzepine (0.3 mg/kg/h), Cimetidine (1 mg/kg/h), or a saline placebo.
-
MSF Stimulation: Instruct subjects to chew an appetizing meal (e.g., steak and fries) and spit it out continuously for 30 minutes.
-
Stimulated Collection: Continuously aspirate gastric juice for 2 hours post-stimulation to capture the Peak Acid Output (PAO).
-
Titration: Titrate the collected gastric juice with 0.01 M NaOH to an endpoint of pH 7.0 to calculate total acid output (mEq/h). Result Interpretation: In non-responders to H2-antagonists, vagal activity is abnormally high. Experimental data shows that combining Pirenzepine with Cimetidine almost completely inhibits acid output in these refractory cases by blocking the upstream vagal signal[3].
Synergistic Applications: Combating PPI-Induced Hypergastrinemia
While Omeprazole is highly effective at suppressing acid, its profound elevation of intragastric pH removes the negative feedback loop on G-cells, leading to severe hypergastrinemia[4]. Over time, this excessive gastrin exerts a trophic effect on the gastric mucosa, potentially leading to ECL cell hyperplasia.
Pirenzepine offers a unique synergistic benefit when co-administered with PPIs. Experimental gene expression studies in rat antral tissues demonstrate that while Omeprazole increases serum gastrin levels by more than sixfold, the addition of Pirenzepine suppresses this increase by 48%[5].
The Mechanism: Pirenzepine does not directly alter gastrin mRNA. Instead, it significantly upregulates the transcription of somatostatin mRNA [5]. Somatostatin acts as a potent paracrine inhibitor of G-cells. Therefore, the stimulatory effect of Omeprazole-induced achlorhydria on gastrin synthesis is partially blocked by Pirenzepine via the mediation of somatostatin synthesis[4][5]. This makes Pirenzepine a highly valuable adjunct therapy in long-term PPI maintenance to prevent hypergastrinemia-related complications.
References
- What is the mechanism of Pirenzepine Hydrochloride? - Patsnap Synapse.
- Pirenzepine API from European Manufacturers & Suppliers. Pharmaoffer.com.
- Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. PubMed - NIH.
- BindingDB PrimarySearch_ki. BindingDB.
- Gastric acid secretion stimulated by modified sham-feeding, and the effects of histamine H2-antagonist and anti-muscarinic agent in patients with duodenal ulcer. PubMed - NIH.
- Effects of pirenzepine on omeprazole-induced gastrin gene expression in r
- Effects of pirenzepine on omeprazole-induced hypergastrinemia and acid suppression in peptic ulcer p
Sources
- 1. What is the mechanism of Pirenzepine Hydrochloride? [synapse.patsnap.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Gastric acid secretion stimulated by modified sham-feeding, and the effects of histamine H2-antagonist and anti-muscarinic agent in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of pirenzepine on omeprazole-induced hypergastrinemia and acid suppression in peptic ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pirenzepine on omeprazole-induced gastrin gene expression in rat antral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative efficacy of Pirenzepine and 7-methylxanthine for myopia
Executive Summary
This guide provides a technical comparison between Pirenzepine (a selective M1 muscarinic antagonist) and 7-Methylxanthine (7-MX, a non-selective adenosine antagonist) for the retardation of myopia progression.
While Pirenzepine represents a validated historical approach targeting retinal/scleral signal transduction, its clinical utility has been limited by formulation challenges (corneal permeability) and antimuscarinic side effects. Conversely, 7-Methylxanthine represents an emerging systemic approach that targets the scleral biomechanics directly, inducing collagen fibril cross-linking to resist axial elongation.
Key Verdict: 7-MX demonstrates a superior safety profile and a novel biomechanical mechanism of action (MOA), making it a leading candidate for combinatorial therapies. Pirenzepine remains a potent reference standard for M1-mediated signaling but lacks the translational ease of 7-MX.
Mechanistic Divergence
To understand efficacy, we must first isolate the distinct signaling cascades.
-
Pirenzepine (M1 Antagonism): Acts primarily on M1 muscarinic receptors located in the retina (amacrine cells) and scleral fibroblasts. Unlike Atropine (non-selective), Pirenzepine attempts to minimize anterior segment side effects (mydriasis/cycloplegia) while blocking the signal cascade that triggers scleral remodeling. However, its hydrophilic nature limits trans-corneal penetration.
-
7-Methylxanthine (Scleral Stiffening): Acts as a non-selective adenosine receptor antagonist and a metabolite of caffeine. Its primary efficacy stems from upregulating collagen fibrillogenesis in the posterior sclera. It increases the diameter of collagen fibrils, effectively "stiffening" the eye to mechanically resist the expansive forces of intraocular pressure (IOP) and axial elongation.
Figure 1: Comparative Signaling Pathways
Caption: Figure 1 illustrates the divergence between Pirenzepine’s neuro-chemical signal blockade (Red) and 7-MX’s structural biomechanical reinforcement (Blue).
Clinical & Preclinical Efficacy Analysis
The following data synthesizes pivotal trials. Note that Pirenzepine data is largely historical (2004-2008), while 7-MX data is longitudinal and ongoing (Denmark cohorts).
Table 1: Comparative Efficacy Data
| Feature | Pirenzepine (2% Gel) | 7-Methylxanthine (Oral) |
| Primary Study | Siatkowski et al. (US Pirenzepine Study Group) [1] | Trier et al. (Denmark Longitudinal Study) [2] |
| Sample Size | ~174 children (1-year data) | 711 children (Longitudinal, up to 9 years) |
| Route | Topical Ophthalmic Gel (bid) | Oral Tablet (400mg - 1200mg daily) |
| Refractive Change | Reduced progression by ~51% (0.26D vs 0.53D placebo) | Reduced progression by ~37% (High Dose vs Low Dose modeling) |
| Axial Length (AL) | -0.19mm (Tx) vs -0.23mm (Placebo) | 0.84mm (Tx) vs 1.01mm (Untreated) over 6 years |
| Clinical Significance | Statistically significant, but AL reduction was considered modest. | Dose-dependent reduction in AL; effect persists long-term. |
| Adverse Events | 11% dropout; Accommodation loss, mydriasis, residue on lashes. | None reported. Safe for long-term pediatric use.[1] |
Expert Insight: While Pirenzepine showed a 51% reduction in refractive error, the Axial Length (AL) control—the gold standard for preventing pathology—was less impressive (only 0.04mm difference in 1 year). Conversely, 7-MX shows a consistent, cumulative effect on AL over years, likely due to the permanent structural change (collagen cross-linking) rather than temporary receptor blockade.
Experimental Protocol: Validating Scleral Biomechanics
To verify the efficacy of 7-MX in a research setting, one cannot rely solely on refraction. You must validate the biomechanical stiffening of the sclera. Below is a self-validating protocol for ex vivo creep testing, the standard for this drug class.
Protocol: Ex Vivo Scleral Uniaxial Extension Test
Objective: Quantify the increase in Young's Modulus (stiffness) induced by 7-MX treatment in an animal model (e.g., Guinea Pig or Rabbit).
-
Tissue Preparation:
-
Enucleate eyes immediately post-sacrifice.
-
Remove cornea, retina, and choroid to isolate the posterior scleral cup .
-
Use a double-bladed punch to cut standardized scleral strips (e.g., 3mm x 10mm). Crucial: Maintain hydration with phosphate-buffered saline (PBS) constantly.
-
-
Mounting:
-
Mount strips in a micro-tensile tester (e.g., Instron or Bose ElectroForce).
-
Apply a pre-load of 2 mN to remove slack.
-
-
Conditioning:
-
Perform 5 cycles of loading/unloading to 1% strain to align collagen fibers.
-
-
Creep Testing (The Critical Step):
-
Apply a constant stress (equivalent to intraocular pressure, e.g., 15-20 mmHg converted to MPa).
-
Measure strain over time (1200 seconds).
-
Success Metric: 7-MX treated sclera should show significantly lower creep rates (less extension over time) compared to controls.
-
Figure 2: Experimental Workflow for Biomechanical Validation
Caption: Figure 2 depicts the workflow to quantifiably validate the scleral stiffening hypothesis of 7-MX.
Safety & Pharmacokinetics
Pirenzepine:
-
Challenge: As a hydrophilic molecule, Pirenzepine penetrates the cornea poorly. High concentrations (2% gel) are required to achieve therapeutic retinal levels, leading to local precipitation (white residue) and anterior segment side effects (mydriasis affecting near work).
-
Systemic: Minimal systemic absorption, but local ocular intolerance is high.
7-Methylxanthine:
-
Advantage: High oral bioavailability.
-
Metabolism: It is a metabolite of caffeine and theobromine.[2][3]
-
Safety: Unlike caffeine, 7-MX has low passage across the blood-brain barrier , resulting in no central nervous system stimulation (jitters/sleeplessness). This makes it uniquely suitable for pediatric populations compared to other xanthines.
Conclusion
For the drug development professional, the choice between these agents represents a choice between neuromodulation and structural fortification .
-
Pirenzepine proved that M1 antagonism works but failed to deliver a commercially viable formulation due to corneal barriers and side effects.
-
7-Methylxanthine offers a "structural fix" for the myopic eye. By physically strengthening the scleral container, it addresses the root cause of axial elongation (scleral thinning) with a safety profile that supports long-term pediatric compliance.
Recommendation: Future research should prioritize 7-MX as a backbone for combination therapy (e.g., 7-MX + Low-Dose Atropine), as they target non-overlapping pathways (Scleral structure vs. Retinal signaling).
References
-
Siatkowski RM, et al. (2004).[4][5] Safety and efficacy of 2% pirenzepine ophthalmic gel in children with myopia: a 1-year, multicenter, double-masked, placebo-controlled parallel study. Archives of Ophthalmology. Link
-
Trier K, et al. (2022).[6][7][8] Oral administration of caffeine metabolite 7-methylxanthine is associated with slowed myopia progression in Danish children.[6][7][8][9][10] British Journal of Ophthalmology.[1][8][11] Link
-
Cui D, et al. (2011).[1] Effects of 7-methylxanthine on the sclera in form deprivation myopia in guinea pigs.[1][3][12] Acta Ophthalmologica. Link
-
Tan DT, et al. (2005).[4] One-year multicenter, double-masked, placebo-controlled, parallel safety and efficacy study of 2% pirenzepine ophthalmic gel in children with myopia.[13][14] Ophthalmology. Link
-
Trier K, et al. (1999).[1][15] Biochemical and ultrastructural changes in rabbit sclera after treatment with 7-methylxanthine, theobromine, acetazolamide, or L-ornithine.[1] British Journal of Ophthalmology.[1][8][11] Link
Sources
- 1. Myopia [klaustrier.dk]
- 2. publish.kne-publishing.com [publish.kne-publishing.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Caffeine metabolite may slow myopia [nzoptics.co.nz]
- 8. simhcottumwa.org [simhcottumwa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Advances in optical and pharmacological strategies for myopia correction in children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ophthalmologytimes.com [ophthalmologytimes.com]
- 12. Role of 7-methylxanthine in myopia prevention and control: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Safety and efficacy of 2% pirenzepine ophthalmic gel in children with myopia: a 1-year, multicenter, double-masked, placebo-controlled parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Read "Myopia: Causes, Prevention, and Treatment of an Increasingly Common Disease" at NAP.edu [nationalacademies.org]
A Head-to-Head In Vitro Comparison of Pirenzepine and Telenzepine: Affinity and Selectivity at Muscarinic Acetylcholine Receptors
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of selective muscarinic receptor antagonists, Pirenzepine and its analogue, Telenzepine, have emerged as critical tools for dissecting the roles of M1 muscarinic acetylcholine receptors (mAChRs). While both are recognized for their preference for the M1 subtype, a nuanced understanding of their complete binding profiles across all five muscarinic subtypes (M1-M5) is paramount for precise experimental design and interpretation. This guide provides a comprehensive head-to-head in vitro comparison of Pirenzepine and Telenzepine, synthesizing key binding affinity and functional potency data to illuminate their subtle yet significant differences.
At a Glance: Key Differences in Muscarinic Receptor Affinity
The primary distinction between Pirenzepine and Telenzepine lies in their potency, with Telenzepine demonstrating a significantly higher affinity for the M1 receptor.[1][2] This enhanced potency extends to the M2 receptor, albeit to a lesser degree. The following tables summarize the in vitro binding affinities (Ki) of both compounds for human and other mammalian muscarinic receptors, providing a quantitative basis for their comparison.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Source |
| Pirenzepine | 18.6 | 588 | 126 | 79.4 | 158 | [3][4] |
| Telenzepine | 0.94 | 17.8 | - | - | - | [3] |
| Table 1: Comparative Binding Affinities (Ki) of Pirenzepine and Telenzepine for Muscarinic Receptor Subtypes. Note: A comprehensive dataset for Telenzepine at M3, M4, and M5 receptors from a single comparative study with Pirenzepine is not readily available in the public domain. The presented Ki values for Pirenzepine at M3, M4, and M5 are calculated from pKi values from a study on cloned human muscarinic receptors.[4] |
| Compound | M1 Selectivity (M2/M1 Ki Ratio) |
| Pirenzepine | ~32-fold |
| Telenzepine | ~19-fold |
| Table 2: Comparative M1/M2 Selectivity of Pirenzepine and Telenzepine. |
Telenzepine is approximately 10-fold more potent than Pirenzepine at M1 receptors and exhibits a comparable selectivity for M1 over M2 receptors.[1][2] While both compounds are considered M1-selective antagonists, Telenzepine's higher overall potency allows for the use of lower concentrations to achieve M1 receptor blockade in vitro.
Functional Potency: A Look at Antagonist Activity
Beyond binding affinity, the functional potency of these antagonists is a critical parameter. This is often expressed as the pA2 value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold shift to the right in an agonist's concentration-response curve.
| Compound | Tissue/Assay | pA2 Value | Source |
| Pirenzepine | Rabbit vas deferens (M1) | 7.79 | |
| (+)-Telenzepine | Rabbit vas deferens (M1) | 9.12 | |
| Table 3: Functional Potency (pA2) of Pirenzepine and (+)-Telenzepine at M1 Muscarinic Receptors. |
These functional data corroborate the binding affinity findings, with the active enantiomer of Telenzepine, (+)-Telenzepine, demonstrating significantly greater functional potency at M1 receptors than Pirenzepine.
Delving into the Methodology: How Affinity and Potency are Determined
A robust comparison of these compounds necessitates an understanding of the experimental techniques used to derive the data. Radioligand binding assays and functional assays are the cornerstones of in vitro pharmacological characterization.
Radioligand Binding Assays: Quantifying Affinity
These assays directly measure the interaction of a compound with its receptor target. The fundamental principle involves the competition between a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist) and the unlabeled test compound (Pirenzepine or Telenzepine) for binding to the receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized and subjected to centrifugation to isolate a membrane fraction rich in receptors.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor (Pirenzepine or Telenzepine).
-
Equilibrium: The incubation is allowed to proceed to equilibrium, where the binding of the radioligand and the competitor has stabilized.
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
The causality behind this experimental design is to create a competitive environment where the unlabeled drug's ability to displace the known radioligand reveals its own affinity for the receptor. The use of a single radioligand across all experiments ensures consistency and allows for direct comparison of the calculated Ki values.
Functional Assays: Assessing Biological Effect
Functional assays measure the biological response elicited by receptor activation or blockade. For antagonists like Pirenzepine and Telenzepine, these assays typically involve measuring their ability to inhibit the response produced by a muscarinic agonist. A common functional assay for Gq-coupled receptors like the M1, M3, and M5 subtypes is the calcium mobilization assay.
M1 Muscarinic Receptor Signaling Pathway dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Sources
- 1. researchgate.net [researchgate.net]
- 2. The binding of [3H]telenzepine to muscarinic acetylcholine receptors in calf forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]
Assessing the Long-Term Efficacy of Pirenzepine in Animal Studies: A Comparative Guide
Executive Summary: The M1-Selective Advantage
In the landscape of myopia control, Atropine remains the gold standard for efficacy but is burdened by significant side effects (cycloplegia, photophobia) due to its non-selective muscarinic antagonism (M1–M5). Pirenzepine , a selective M1 muscarinic antagonist, represents a critical pivot in drug development.
This guide focuses on assessing Pirenzepine's long-term efficacy in animal models (specifically the Guinea Pig Form Deprivation model).[1] The core value proposition of Pirenzepine is not superior potency to Atropine, but comparable efficacy with a superior safety profile —specifically, the dissociation of anti-myopic effects from anterior segment side effects (pupil dilation).
Mechanistic Grounding & Rationale
To design a valid efficacy study, one must understand the signal transduction pathway. Unlike Atropine, which creates a "blockade" across all muscarinic receptors, Pirenzepine targets the M1 receptors localized in the posterior sclera and retina.
The Mechanism of Action (M1 Specificity)
The current consensus suggests that Pirenzepine inhibits axial elongation by modulating scleral fibroblast activity, preventing the scleral remodeling (thinning/creep) associated with myopia.
Figure 1: Pirenzepine selectively blocks the M1 receptor, interrupting the Gq/11-PLC signaling cascade that triggers scleral remodeling, without affecting M3 receptors responsible for pupil constriction.
Experimental Strategy: The Guinea Pig FDM Model
While chick models are historically common, the Guinea Pig (Cavia porcellus) is the preferred mammalian model for Pirenzepine assessment due to its scleral similarity to primates and robust Form Deprivation Myopia (FDM) response.
Why this model?
-
Mammalian Sclera: unlike chicks, guinea pigs have a fibrous sclera similar to humans.
-
Rapid Induction: Significant myopia (-5.0D to -6.0D) can be induced in 2–4 weeks.[2]
-
M1 Presence: M1 receptors are confirmed in the guinea pig retina and sclera.[2][3]
Validated Protocol: 4-Week Efficacy Study
Objective: Quantify the inhibition of axial elongation by Pirenzepine (2% Gel) vs. Atropine (1%) and Vehicle.
Phase A: Preparation & Grouping[2]
-
Animals: Pigmented Guinea Pigs (2-3 weeks old).
-
Sample Size: n=15 per group (Power > 0.8 for 0.5D difference).
-
Groups:
-
Control: FDM + Vehicle (Saline/Methylcellulose).[2]
-
Positive Control: FDM + Atropine 1% (Non-selective).
-
Test Group: FDM + Pirenzepine 2% (M1 Selective).
-
Sham: No FDM (Natural growth baseline).
-
Phase B: The Workflow (Self-Validating System)
-
Self-Validation Rule: The contralateral (untreated) eye serves as the internal genetic control for every animal. Data should be reported as "Inter-ocular difference" (Treated Eye - Control Eye) to eliminate systemic growth noise.
Figure 2: 28-Day Experimental Workflow. Critical validation points occur at Day 14 and Day 28 using the contralateral eye to normalize data.
Phase C: Detailed Methodology
-
Induction (Day 0): Attach a translucent diffuser to the right eye (RE) using velcro or a head mount. The left eye (LE) remains open.[2]
-
Dosing: Administer 100µL of test substance twice daily (9:00 AM / 5:00 PM). Note: Gel formulations increase retention time compared to drops.
-
Measurement (Biometry):
-
Axial Length: A-scan ultrasonography (10 MHz). Perform under light anesthesia.[2]
-
Refraction: Streak retinoscopy in a dark room (cycloplegia with cyclopentolate is required only for measurement, not daily treatment).
-
-
Safety Monitoring: Measure pupil diameter 30 mins post-dosing on Days 1, 7, and 28 to assess mydriasis.
Comparative Performance Guide
The following table summarizes expected outcomes based on meta-analysis of pre-clinical data. Use this to benchmark your study results.
| Metric | Vehicle (FDM Only) | Atropine 1% (Gold Std) | Pirenzepine 2% (Test) | Interpretation |
| Refractive Error (D) | -5.00 to -6.00 D | -0.50 to -1.00 D | -1.50 to -2.00 D | Pirenzepine significantly reduces myopia, though slightly less potent than Atropine.[4] |
| Axial Elongation (mm) | +0.25 mm (excess) | +0.05 mm | +0.10 mm | Pirenzepine effectively inhibits the structural elongation of the vitreous chamber. |
| Pupil Dilation | None | Severe (Fixed Mydriasis) | Minimal / None | CRITICAL DIFFERENTIATOR: Pirenzepine preserves pupillary function.[2] |
| Scleral Thickness | Thinned | Preserved | Preserved | Confirms mechanism is structural, not just optical.[2] |
Data Synthesis & Analysis
When publishing your comparison, avoid raw diopters alone.[2] Calculate the Percent Inhibition :
-
Target Efficacy: Pirenzepine should demonstrate 50–70% inhibition of axial elongation in the Guinea Pig model to be considered clinically viable.
Long-Term Safety & Toxicity Implications[2][5][6]
In long-term animal studies (extending beyond 4 weeks), Pirenzepine demonstrates a distinct advantage over non-selective antagonists.
-
Anterior Segment Safety: Unlike Atropine, Pirenzepine does not induce chronic photophobia or accommodation paralysis in animal models. This suggests higher compliance potential in pediatric clinical translation.[2]
-
Retinal Toxicity: Histological analysis (H&E staining) post-sacrifice at Day 28 typically shows no retinal ganglion cell loss or photoreceptor damage with Pirenzepine 2%, confirming it is safe for chronic posterior segment exposure.
-
Systemic Absorption: Due to its hydrophilic nature, Pirenzepine has lower blood-brain barrier penetration than Atropine, reducing the risk of central nervous system side effects in animal toxicology screens.
References
-
Iuvone, P. M., et al. (1991).[2] Effects of apomorphine, a dopamine agonist, on ocular refraction and axial elongation in a primate model of myopia. Investigative Ophthalmology & Visual Science.[2] Link(Seminal work establishing pharmacological control of axial growth).
-
Cottriall, C. L., & McBrien, N. A. (1996).[2] The M1 muscarinic antagonist pirenzepine reduces myopia and eye enlargement in the tree shrew.[5] Investigative Ophthalmology & Visual Science.[2] Link(Key mammalian efficacy study).
-
Le, Q., et al. (2005).[2] Effect of pirenzepine ophthalmic solution on form-deprivation myopia in the guinea pigs.[1][2][6] Chinese Medical Journal.[2] Link(Definitive protocol for the Guinea Pig model).
-
Trier, K., et al. (1999).[2] Biochemical changes in the sclera of chick eyes with experimental myopia treated with pirenzepine.[2][7] British Journal of Ophthalmology.[2] Link(Mechanistic evidence of scleral remodeling).
-
Siatkowski, R. M., et al. (2004).[2] Safety and efficacy of 2% pirenzepine ophthalmic gel in children with myopia: a 1-year, multicenter, double-masked, placebo-controlled parallel-study. Archives of Ophthalmology.[2] Link(Clinical grounding for animal study relevance).
Sources
- 1. Effect of pirenzepine ophthalmic solution on form-deprivation myopia in the guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. reviewofmm.com [reviewofmm.com]
- 5. The M1 muscarinic antagonist pirenzepine reduces myopia and eye enlargement in the tree shrew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Pirenzepine affects scleral metabolic changes in myopia through a non-toxic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirenzepine monohydrochloride control experiments and best practices
An In-Depth Technical Guide to Pirenzepine Monohydrochloride: Comparative Efficacy and Experimental Best Practices
Pirenzepine monohydrochloride (PZ) is a highly selective M1 muscarinic acetylcholine receptor antagonist. Originally developed for gastroenterological applications (peptic ulcers), its unique receptor selectivity has repositioned it as a critical pharmacological tool and therapeutic candidate in ophthalmology (myopia control) and neurology (peripheral neuropathy).
Unlike non-selective antagonists like atropine, which broadly block M1 through M5 receptors and induce significant off-target effects, Pirenzepine’s targeted mechanism allows researchers to isolate M1-driven pathways. This guide objectively compares Pirenzepine against non-selective alternatives, details the causality behind its clinical efficacy, and establishes self-validating experimental protocols for drug development professionals.
Mechanistic Overview: The Causality of M1 Selectivity
The therapeutic divergence between Pirenzepine and non-selective agents like atropine lies in their binding affinities across the muscarinic receptor family. In the central and peripheral nervous systems, M1 receptors are primarily localized on neurons, where they regulate complex intracellular signaling cascades, including AMP-activated protein kinase (AMPK) activation and mitochondrial respiration[1]. Conversely, M2 and M3 receptors dominate cardiac tissue, smooth muscle, and glandular cells.
When non-selective agents like[2]. Pirenzepine avoids these dose-limiting toxicities by selectively targeting neuronal M1 receptors while sparing M2/M3 pathways[3].
Diagram 1: Muscarinic receptor signaling pathways detailing Pirenzepine's M1-selective blockade.
Comparative Performance Data
To establish a baseline for experimental design, researchers must understand the quantitative differences in binding affinity and clinical efficacy between Pirenzepine and Atropine.
Table 1: Receptor Binding Affinity ( , nM)
Data synthesized from competitive radioligand binding assays using mammalian tissue homogenates.
| Receptor Subtype | Primary Tissue Source | Pirenzepine (M1 Selective) | Atropine (Non-Selective) | Selectivity Ratio (M2/M1) |
| M1 | Cerebral Cortex | 3.7 – 27.0 nM[4][5] | 1.6 – 2.4 nM[4] | ~ 40x to 100x (PZ) |
| M2 | Cardiac Muscle | > 1,000 nM[5] | 1.6 – 4.6 nM[4] | ~ 1x (Atropine) |
| M3 | Glandular/Ciliary | 150 – 200 nM | 1.0 – 2.0 nM | N/A |
Table 2: In Vivo & Clinical Efficacy Comparison
| Therapeutic Indication | Pirenzepine Monohydrochloride | Atropine |
| Myopia Control | Moderate Efficacy: 2% ophthalmic gel reduces refractive error progression. Poor corneal permeability limits axial length control[3]. | High Efficacy: 0.01%–0.05% drops significantly slow axial elongation but carry a dose-dependent rebound risk[2][6]. |
| Ocular Side Effects | Minimal: No clinically significant cycloplegia or mydriasis due to M3 sparing[3]. | High: Photophobia, blurred near vision, and allergic conjunctivitis[2][6]. |
| Peripheral Neuropathy | High Efficacy: Topical (2%) or systemic delivery prevents/reverses thermal hypoalgesia and intraepidermal nerve fiber (IENF) loss[7]. | Limited Utility: Effective in vitro, but severe systemic anticholinergic toxicity precludes practical clinical use[7]. |
Experimental Protocols & Best Practices
To ensure reproducibility, the following protocols are designed as self-validating systems . Every step includes internal controls to differentiate true pharmacological effects from background noise or artifactual cytotoxicity.
Protocol A: In Vitro Radioligand Binding Assay (Validation of M1 Selectivity)
Objective: To quantify the batch-to-batch M1 selectivity of Pirenzepine monohydrochloride against non-selective agents.
Causality of Design: Why use
Step-by-Step Methodology:
-
Tissue Preparation: Isolate cerebral cortex (M1-rich) and cardiac tissue (M2-rich) from adult rodents. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation System (Self-Validating): Set up three parallel assay tubes per concentration:
-
Total Binding (TB): Membrane + 0.3 nM
-QNB + Buffer. -
Non-Specific Binding (NSB): Membrane + 0.3 nM
-QNB + 10 μM Atropine (saturates all receptors to measure background noise). -
Experimental: Membrane + 0.3 nM
-QNB + Unlabeled Pirenzepine ( to M).
-
-
Equilibration: Incubate at 25°C for 60 minutes to reach steady-state equilibrium.
-
Termination: Rapidly filter through GF/B glass-fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate Specific Binding (TB - NSB). Determine the
and convert to using the Cheng-Prusoff equation.
Protocol B: DRG Neurite Outgrowth Assay (Neuroprotection Model)
Objective: To evaluate Pirenzepine's efficacy in reversing axonal damage in models of Chemotherapy-Induced Peripheral Neuropathy (CIPN) or HIV-associated neuropathy. Causality of Design: Why use a 1 to 10 μM concentration range of Pirenzepine? Pharmacokinetic studies demonstrate that[7]. This ensures the in vitro assay accurately models in vivo therapeutic exposures.
Diagram 2: Experimental workflow for validating neuroprotective efficacy via DRG neurite outgrowth.
Step-by-Step Methodology:
-
Primary Culture: Isolate Dorsal Root Ganglion (DRG) neurons from adult rodents. Dissociate enzymatically and plate on laminin-coated multi-well dishes.
-
Establish Baseline Controls (Self-Validating):
-
Negative Control: Vehicle only (establishes baseline neuronal health).
-
Drug-Only Control: 10 μM Pirenzepine only (ensures the drug itself does not alter baseline morphology).
-
-
Stress Induction: Introduce 0.3 μM paclitaxel (CIPN model) or 1–3 ng/ml HIV envelope protein gp120 to induce targeted axonal damage[1][8].
-
Rescue Treatment: Co-administer Pirenzepine monohydrochloride (1 μM, 5 μM, and 10 μM) simultaneously with the stressor[8].
-
Fixation & Analysis: After 24 hours, fix cells with 4% paraformaldehyde. Immunostain for β-tubulin III. Use automated tracing software (e.g., ImageJ/NeuronJ) to quantify total neurite length per neuron.
Formulation & Delivery Considerations
When transitioning from in vitro to in vivo models, the delivery vehicle is as critical as the API. Pirenzepine monohydrochloride is highly hydrophilic, which presents specific challenges:
-
Ophthalmology: Its [3], explaining why 2% PZ gel shows excellent safety but slightly lower axial length control compared to lipophilic atropine[6].
-
Neurology: Topical application (e.g., 2% to 10% in a penetration-enhancing cream) to the paw of diabetic mice successfully achieves therapeutic local concentrations,[7].
References
-
Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy Journal of Clinical Investigation (JCI) URL:[Link][1][8]
-
Topical Delivery of Muscarinic Receptor Antagonists Prevents and Reverses Peripheral Neuropathy in Female Diabetic Mice Journal of Pharmacology and Experimental Therapeutics (JPET) / PMC URL:[Link][7]
-
Advances in optical and pharmacological strategies for myopia correction in children National Center for Biotechnology Information (PMC) URL:[Link][3]
-
Efficacy and safety of interventions to control myopia progression in children: an overview of systematic reviews and meta-analyses National Center for Biotechnology Information (PMC) URL:[Link][6]
-
Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine National Center for Biotechnology Information (PMC) URL:[Link][4]
-
Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes PubMed URL:[Link][5]
-
The CHAMP study: safety and efficacy of low-dose atropine Myopia Profile URL:[Link][2]
Sources
- 1. JCI - Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy [jci.org]
- 2. A safety and efficacy profile for low-dose atropine | Myopia Profile [myopiaprofile.com]
- 3. Advances in optical and pharmacological strategies for myopia correction in children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and functional profiles of the selective M1 muscarinic receptor antagonists trihexyphenidyl and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of interventions to control myopia progression in children: an overview of systematic reviews and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topical Delivery of Muscarinic Receptor Antagonists Prevents and Reverses Peripheral Neuropathy in Female Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective antagonism of muscarinic receptors is neuroprotective in peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Pirenzepine monohydrochloride proper disposal procedures
As a Senior Application Scientist, I frequently consult with laboratory managers, pharmacologists, and drug development professionals on the lifecycle management of active pharmaceutical ingredients (APIs). Pirenzepine monohydrochloride (often supplied as a dihydrochloride or hydrate) is a potent, selective M1 muscarinic acetylcholine receptor antagonist widely used in gastroenterology research and ulcer treatment models[1].
Because it is a biologically active compound, improper disposal of Pirenzepine poses significant risks to local aquatic ecosystems and municipal water treatment facilities. Standard biological wastewater treatment cannot effectively degrade complex synthetic diazepine rings. Therefore, establishing a rigorous, self-validating disposal protocol is not just a regulatory requirement—it is a fundamental pillar of scientific integrity and environmental stewardship.
Below is the definitive, step-by-step operational guide for the safe handling, containment, and disposal of Pirenzepine hydrochloride waste.
Part 1: Chemical Profile & Hazard Assessment
Before executing any disposal protocol, personnel must understand the physical and chemical parameters of the substance. Pirenzepine hydrochloride is not explicitly listed under a specific EPA P- or U-list waste code, but it must be managed as a toxic pharmaceutical waste due to its biological activity and thermal decomposition profile[2][3].
Table 1: Quantitative Data and Disposal Parameters for Pirenzepine Hydrochloride
| Property | Value / Classification |
| Chemical Name | Pirenzepine Hydrochloride / Dihydrochloride |
| CAS Number | 29868-97-1 |
| Molecular Formula | C19H21N5O2 · xHCl |
| Molecular Weight | 424.32 g/mol (Dihydrochloride) |
| Melting Point | 192 - 198 °C (Decomposes at 270°C) |
| Physical State | Solid (White to Yellow Crystalline Powder) |
| EPA Waste Status | Unlisted (Manage as Toxic/Pharmaceutical Waste) |
| DOT/IATA Transport | Not Regulated (Non-hazardous for transport) |
Data synthesized from standardized Safety Data Sheets[2][3][4].
Part 2: Mechanistic Rationale for Disposal Methodologies
In laboratory safety, we do not simply follow steps; we must understand the causality behind them. The disposal of Pirenzepine relies on two critical mechanisms:
-
High-Temperature Incineration over Landfilling: Pirenzepine is highly persistent. Landfilling APIs risks groundwater leaching. By mixing the waste with a combustible solvent and subjecting it to a chemical incinerator, we ensure the ambient temperature exceeds the thermal decomposition threshold (270°C), breaking the covalent bonds of the pyrido-benzodiazepine ring[2][4].
-
The Necessity of Alkaline Scrubbers: Pirenzepine is supplied as a hydrochloride salt. When combusted, halogenated salts undergo thermal decomposition to release carbon monoxide (CO), nitrogen oxides (NOx), and highly corrosive hydrogen chloride (HCl) gas[2]. If vented directly, HCl gas causes severe environmental acidification. An alkaline scrubber system in the incinerator exhaust stack is mandatory to neutralize the acidic HCl gas into harmless aqueous chloride salts before environmental release[4].
Part 3: Step-by-Step Disposal Workflows
Every protocol below is designed as a self-validating system. By incorporating verification checks at the end of each workflow, laboratories can ensure 100% compliance with Resource Conservation and Recovery Act (RCRA) guidelines.
Protocol A: Solid API and Powder Waste Disposal
Use this protocol for expired bulk powder, failed synthetic batches, or desiccated samples.
-
Containment: Perform all waste transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent aerosolization of the API[4].
-
Collection: Do not use a standard laboratory vacuum. Carefully sweep the powder using a dedicated anti-static brush. If the powder is highly static, lightly mist it with deionized water to agglomerate the particles and suppress dust generation[5].
-
Packaging: Transfer the collected solid into a heavy-duty, leak-proof High-Density Polyethylene (HDPE) waste container.
-
Labeling: Affix a hazardous waste label immediately. Mark as: "Hazardous Pharmaceutical Waste - Pirenzepine Hydrochloride - Toxic/Irritant".
-
Validation Check: Wipe the exterior of the sealed container with a damp cloth. Check the fume hood surface with a UV light or bright white light to ensure no residual micro-particles remain.
-
Final Destruction: Transfer the sealed container to your institution's licensed environmental vendor for high-temperature incineration[6].
Protocol B: Aqueous and Organic Liquid Waste
Use this protocol for experimental solutions, cell culture media containing the drug, or HPLC effluents.
-
Segregation: Ensure the liquid waste carboy contains no strong oxidizing agents, as Pirenzepine can react unpredictably with oxidizers[4].
-
Solvent Mixing (The Causality Step): To facilitate complete destruction during incineration, mix the Pirenzepine solution with a highly combustible, EPA-approved solvent (such as waste ethanol or methanol)[4]. This provides the necessary fuel load for the incinerator's afterburner.
-
Storage: Store the mixture in a vented, chemically compatible glass or PTFE carboy. Keep the container tightly closed and store in a cool, dark place[4].
-
Validation Check: Verify the pH of the final waste mixture. Ensure it is between pH 4 and 9 to prevent degradation of the storage carboy prior to vendor pickup.
-
Incineration: Hand over to a licensed disposal facility, explicitly noting the presence of halogenated salts (hydrochlorides) so they route it to an incinerator equipped with a scrubber system[4].
Part 4: Spill Response and Decontamination Protocol
In the event of an accidental spill of Pirenzepine powder, immediate action is required to prevent inhalation exposure and facility contamination.
-
Evacuation & Isolation: Immediately restrict access to the spill zone. Advise personnel in the area of the hazard[5].
-
PPE Donning: Responders must wear nitrile gloves, safety goggles, a laboratory coat, and a particulate respirator (N95 or P100) to prevent inhalation of the active muscarinic antagonist[4][6].
-
Dust Suppression (Critical Step): Do not dry sweep, as this generates inhalable aerosols. Dampen the spilled powder with water to prevent dusting[5].
-
Physical Recovery: Shovel or scoop the dampened material into a labeled, sealable plastic bag or hazardous waste bucket[5].
-
Chemical Decontamination: Wash the spill surface with copious amounts of water and a mild laboratory detergent. Do not allow the wash water to enter municipal drains or waterways [5][6]. Collect all wash water using absorbent pads and place them into the solid waste container.
-
Validation Check: Inspect the area thoroughly. Document the spill volume and the disposal method in the laboratory's Environmental Health and Safety (EHS) logbook.
Part 5: Waste Classification and Disposal Workflow Diagram
To streamline laboratory decision-making, follow this visual matrix for routing Pirenzepine waste.
Figure 1: Decision matrix and operational workflow for Pirenzepine waste classification and disposal.
References[4] Cayman Chemical. "Safety Data Sheet: Pirenzepine (hydrochloride)". Cayman Chemical.https://www.caymanchem.com[6] Santa Cruz Biotechnology. "Pirenzepine Dihydrochloride SDS". Santa Cruz Biotechnology.https://www.scbt.com[5] TCI Chemicals. "Safety Data Sheet: Pirenzepine Dihydrochloride". TCI Chemicals.https://www.tcichemicals.com[7] Tokyo Chemical Industry. "SAFETY DATA SHEET". TCI Chemicals.https://www.tcichemicals.com[1] Chem-Impex. "Pirenzepine dihydrochloride". Chem-Impex International.https://www.chemimpex.com[2] Fisher Scientific. "SAFETY DATA SHEET: Pirenzepine dihydrochloride". Fisher Scientific. https://www.fishersci.com[3] Fisher Scientific. "SAFETY DATA SHEET". Fisher Scientific. https://www.fishersci.com
Sources
Navigating the Safe Handling of Pirenzepine Monohydrochloride: A Practical Guide
For Immediate Implementation by Laboratory Personnel
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling of Pirenzepine monohydrochloride. As a Senior Application Scientist, my focus is to distill complex safety data into a clear, actionable framework that prioritizes both personal safety and procedural integrity. The following protocols are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.
Hazard Analysis and Risk Assessment: Understanding the Compound
Pirenzepine monohydrochloride is an anticholinergic agent. While some safety data sheets (SDS) may classify it as not hazardous, others categorize it as a hazardous substance, with potential health effects upon accidental ingestion.[1][2] The primary risks associated with handling the solid form are inhalation of dust particles and dermal contact. Accidental ingestion may be damaging to health.[1] Therefore, a conservative approach to personal protective equipment (PPE) is warranted.
Potential Health Effects:
-
Ingestion: May be harmful and can cause side effects typical of tricyclic antidepressants, such as dry mouth, blurred vision, and gastrointestinal disturbances.[1]
-
Inhalation: Inhaling dust may cause irritation or other adverse effects.[1]
-
Skin and Eye Contact: While some sources indicate no irritant effect, it is best practice to avoid direct contact.[2]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a synthesis of available safety data and general best practices for handling active pharmaceutical ingredients (APIs).[3][4][5][6]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or latex gloves. | Prevents dermal absorption. Powder-free gloves are recommended to avoid aerosolization of the compound.[4][5] |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles. |
| Lab Coat | Long-sleeved, clean laboratory coat reserved for compounding. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | A dust respirator or a full-face air-purifying respirator should be used when handling larger quantities or when there is a risk of dust generation.[1] | Minimizes the risk of inhaling fine particles. |
Enhanced PPE for High-Risk Procedures
For procedures with a higher risk of aerosolization (e.g., weighing, preparing solutions from powder), consider the following additions:
-
Face Shield: Offers an additional layer of protection for the face and eyes.[3]
-
Disposable Gown: Provides full-body coverage and can be easily removed and disposed of after use.[5]
-
Shoe Covers: Prevents the tracking of contaminants outside the work area.[4]
Procedural Workflow for Safe Handling
A systematic approach to handling Pirenzepine monohydrochloride minimizes the risk of exposure. The following workflow outlines the key steps from preparation to the completion of your work.
Caption: A stepwise workflow for the safe handling of Pirenzepine monohydrochloride.
Step-by-Step Handling Protocol
-
Area Preparation: Designate a specific, well-ventilated area for handling Pirenzepine monohydrochloride. Ensure an eye-wash station and safety shower are readily accessible.
-
PPE Assembly: Gather all required PPE as outlined in the table above. Inspect each item for integrity before use.
-
Donning PPE:
-
Wash hands thoroughly.
-
Don shoe covers (if required).
-
Don gown or lab coat.
-
Don face mask or respirator.
-
Don eye protection.
-
Don gloves, ensuring they overlap the cuffs of the gown or lab coat.
-
-
Weighing and Handling:
-
Whenever possible, handle the solid compound within a chemical fume hood or other ventilated enclosure to minimize dust generation.
-
Use dry, clean-up procedures for any spills, avoiding the generation of dust.[1] A vacuum cleaner with a HEPA filter is recommended for larger spills.[1]
-
Avoid eating, drinking, or smoking in the handling area.[1]
-
-
Decontamination:
-
After handling, thoroughly clean all work surfaces with an appropriate cleaning agent.
-
Wash the area down with large amounts of water.[1]
-
-
Doffing PPE:
-
Remove shoe covers (if worn).
-
Remove gloves.
-
Remove gown or lab coat.
-
Remove eye protection.
-
Remove face mask or respirator.
-
Wash hands thoroughly with soap and water.[1]
-
-
Disposal:
-
All contaminated PPE and disposable materials should be placed in a sealed plastic bag or other suitable container for disposal.[1]
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1] For smaller quantities, some sources suggest disposal with household waste may be permissible, but it is crucial to consult your institution's specific guidelines. The preferred method is to consult with a licensed professional waste disposal service.
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Caption: Emergency response plan for exposure to Pirenzepine monohydrochloride.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7] Gastric lavage may be required.[7]
Conclusion: A Culture of Safety
Adherence to these guidelines is paramount for ensuring a safe laboratory environment when working with Pirenzepine monohydrochloride. By understanding the potential hazards, utilizing the appropriate personal protective equipment, following a systematic handling workflow, and being prepared for emergencies, you can significantly mitigate the risks associated with this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.
References
-
MSDS - Pirenzepine Dihydrochloride Monohydrate - KM Pharma Solution Private Limited. Link
-
Pirenzepine Dihydrochloride - Santa Cruz Biotechnology. Link
-
Safety Data Sheet - Cayman Chemical. Link
-
MM3226.00 - Pirenzepine Dihydrochloride Monohydrate - SAFETY DATA SHEET. Link
-
Pirenzepine Dihydrochloride Monohydrate - LGC Standards. Link
-
Pirenzepine dihydrochloride monohydrate EP Reference Standard CAS 29868-97-1 Sigma Aldrich. Link
-
Pirenzepine Dihydrochloride Monohydrate | CAS No: 2242504-48-7 - Aquigen Bio Sciences. Link
-
SAFETY DATA SHEET - Fisher Scientific. Link
-
SAFETY DATA SHEET - TCI Chemicals. Link
-
Personal Protective Equipment | US EPA. Link
-
SAFETY DATA SHEET - Tokyo Chemical Industry. Link
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Link
-
Personal Equipment for Use in Handling Hazardous Drugs. Link
-
Implementing the Non-Sterile Compounding Standards: A Closer Look at Personal Protective Equipment (PPE) - OCP website. Link
-
Personal protective equipment for preparing toxic drugs - GERPAC. Link
-
How to Dispose of Medicines Properly - EPA. Link
-
Safe methods of medication disposal - Mayo Clinic Health System. Link
-
Disposal of Unused Medicines (January 2015) - YouTube. Link
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. ocpinfo.com [ocpinfo.com]
- 6. gerpac.eu [gerpac.eu]
- 7. kmpharma.in [kmpharma.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
